molecular formula C7H9BrClNO B1586815 O-(2-Bromobenzyl)hydroxylamine hydrochloride CAS No. 51572-91-9

O-(2-Bromobenzyl)hydroxylamine hydrochloride

Cat. No.: B1586815
CAS No.: 51572-91-9
M. Wt: 238.51 g/mol
InChI Key: VFIDCFSUYFPRJS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(2-Bromobenzyl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2-Bromobenzyl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[(2-bromophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJRPFMUCUWQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to O-(2-Bromobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

O-(2-Bromobenzyl)hydroxylamine hydrochloride, identified by CAS number 51572-91-9, is a specialized reagent that serves as a critical building block in modern organic and medicinal chemistry. Its unique structure, featuring a reactive hydroxylamine moiety tethered to a sterically hindered and electronically modified benzyl group, offers chemists a versatile tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Core Characteristics and Physicochemical Properties

O-(2-Bromobenzyl)hydroxylamine is the hydrochloride salt of a substituted hydroxylamine. The salt form enhances its stability and shelf-life, making it a reliable reagent for various synthetic transformations. While specific experimental data for this particular isomer is not widely published, its properties can be reliably inferred from closely related analogs.[1][2][3] The key structural features are the nucleophilic -ONH2 group, which is the primary site of reactivity, and the 2-bromobenzyl group, which acts as a stable protecting group and a handle for further chemical modification.

Table 1: Physicochemical Properties of O-(2-Bromobenzyl)hydroxylamine Hydrochloride

Property Value Source
CAS Number 51572-91-9 N/A
Molecular Formula C₇H₉BrClNO [1]
Molecular Weight 238.51 g/mol [1]
Appearance Typically an off-white to white crystalline solid [4][5]
Solubility Soluble in water and polar organic solvents like methanol and ethanol; insoluble in nonpolar solvents like ether. [6][7]

| Stability | Hygroscopic; more stable as the hydrochloride salt compared to the free base. Should be stored in a cool, dry place. |[6] |

Synthesis and Purification

The synthesis of O-alkyl hydroxylamines can be achieved through several established routes.[8] A prevalent and reliable method for preparing O-(2-Bromobenzyl)hydroxylamine hydrochloride involves a two-step process starting from N-hydroxyphthalimide. This method ensures high regioselectivity, exclusively yielding the O-alkylated product.

Core Rationale: The phthalimide group serves as an excellent protecting group for the hydroxylamine nitrogen, preventing undesired N-alkylation. The subsequent hydrazinolysis is a standard and efficient method for deprotection.

Experimental Protocol: Synthesis of O-(2-Bromobenzyl)hydroxylamine Hydrochloride

Step 1: Synthesis of N-(2-Bromobenzyloxy)phthalimide

  • Reagents & Setup: To a solution of N-hydroxyphthalimide (1.0 eq) and 2-bromobenzyl bromide (1.05 eq) in a suitable solvent like dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The base neutralizes the acidic proton of N-hydroxyphthalimide, generating the phthalimide anion, which then acts as a nucleophile.

  • Monitoring & Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude N-(2-Bromobenzyloxy)phthalimide can be purified by recrystallization from ethanol.

Step 2: Hydrazinolysis and Salt Formation

  • Deprotection: Dissolve the purified N-(2-Bromobenzyloxy)phthalimide (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours. During this step, hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the free O-(2-Bromobenzyl)hydroxylamine.

  • Isolation of Free Base: Cool the reaction mixture and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in ether (or bubble HCl gas) until precipitation is complete.

  • Final Purification: Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield pure O-(2-Bromobenzyl)hydroxylamine hydrochloride.

Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to reference values.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection & Salt Formation N-Hydroxyphthalimide N-Hydroxyphthalimide Reaction_1 Alkylation in DMF N-Hydroxyphthalimide->Reaction_1 2-Bromobenzyl Bromide 2-Bromobenzyl Bromide 2-Bromobenzyl Bromide->Reaction_1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_1 Intermediate N-(2-Bromobenzyloxy)phthalimide Reaction_1->Intermediate Reaction_2 Hydrazinolysis in EtOH Intermediate->Reaction_2 Hydrazine Hydrazine Hydrazine->Reaction_2 Free_Base O-(2-Bromobenzyl)hydroxylamine (Free Base) Reaction_2->Free_Base Reaction_3 Salt Formation Free_Base->Reaction_3 HCl HCl HCl->Reaction_3 Final_Product O-(2-Bromobenzyl)hydroxylamine HCl Reaction_3->Final_Product

Diagram 1: Synthetic workflow for O-(2-Bromobenzyl)hydroxylamine HCl.
Core Reactivity and Mechanistic Considerations

The primary utility of O-(2-Bromobenzyl)hydroxylamine hydrochloride stems from its reaction with carbonyl compounds (aldehydes and ketones) to form stable O-benzyl oximes.[8] This condensation reaction is highly reliable and proceeds under mild conditions.

Mechanism of Oxime Formation: The reaction is typically acid-catalyzed, although it can proceed at neutral or slightly basic pH if the free hydroxylamine is used.

  • Activation (if salt is used): A base is required to neutralize the hydrochloride salt and generate the free, nucleophilic hydroxylamine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom of the original carbonyl group.

  • Dehydration: The resulting intermediate is protonated on the oxygen, turning the hydroxyl group into a good leaving group (water). Elimination of water and formation of a C=N double bond yields the final oxime product.

The 2-bromo substituent on the benzyl ring has a modest electron-withdrawing effect but primarily introduces steric bulk near the reaction center. This generally does not impede the formation of oximes but can influence the conformational preferences and subsequent reactivity of the products.

Diagram 2: Mechanism of O-benzyl oxime formation.
Applications in Drug Discovery and Synthesis

O-substituted hydroxylamines are foundational reagents for the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[9][10][11]

  • Synthesis of Oximes and Nitrones: The direct products of condensation, oximes, are versatile intermediates. They can be reduced to primary amines, undergo Beckmann rearrangement to form amides, or serve as precursors for more complex heterocyclic systems. Reaction with aldehydes can also lead to nitrones, which are powerful 1,3-dipoles used in cycloaddition reactions to construct isoxazolidine rings.[12]

  • Access to N-O Heterocyles: Isoxazolidines and related N-O heterocycles are found in numerous biologically active molecules and natural products.[10] The use of O-(2-Bromobenzyl)hydroxylamine provides a direct entry into this chemical space. The 2-bromo substituent can be used as a synthetic handle for further diversification, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional complexity.

  • Role as a Bioisostere: The O-benzylhydroxylamine moiety can be employed as a bioisosteric replacement for other functional groups in known drug molecules to modulate properties like metabolic stability, lipophilicity, and target binding affinity.[2]

Safety, Handling, and Storage

As a member of the hydroxylamine hydrochloride family, this reagent must be handled with appropriate caution. Hydroxylamine derivatives are known to be potentially toxic, corrosive, and skin/eye irritants.[7][13][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a high-value synthetic intermediate that provides a robust and reliable pathway to O-protected oximes and a diverse array of nitrogen-containing heterocyclic compounds. Its utility is marked by the stability of the benzyl protecting group and the synthetic versatility offered by the ortho-bromo substituent. For researchers in drug discovery and synthetic chemistry, this reagent is an essential tool for creating novel molecular entities with potential therapeutic applications. Proper understanding of its reactivity, handling requirements, and synthetic potential is key to its effective and safe utilization in the laboratory.

References

  • Siddiqui, Z. N., Asad, M., & Praveen, S. (2008). Synthesis and biological activity of heterocycles from chalcone. Monatshefte für Chemie - Chemical Monthly, 139(4), 435–439. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride. (CN102531950A).
  • Google Patents. (n.d.). Heterocyclic derivatives and methods of use thereof. (WO2010038081A2).
  • Fieser, L. F., & Fieser, M. (n.d.). O-Benzylhydroxylamine Hydrochloride. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride). Available at: [Link]

  • Baregama, L. K., et al. (n.d.). Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. TSI Journals. Available at: [Link]

  • PubChem. (n.d.). O-(4-Bromobenzyl)hydroxylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl Technical Manual. Available at: [Link]

  • Royal Society of Chemistry. (2024). Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles. Available at: [Link]

  • King, S. B., et al. (2021). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. National Institutes of Health. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing hydroxylamine hydrochloride. (US2319669A).
  • Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. Available at: [Link]

  • Sławiński, J., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxylammonium chloride. Available at: [Link]

  • Veeprho. (n.d.). Hydroxylamine Hydrochloride | CAS 5470-11-1. Available at: [Link]

  • PubChem. (n.d.). O-(4-Iodobenzyl)hydroxylamine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

Introduction: A Multifunctional Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-(2-Bromobenzyl)hydroxylamine hydrochloride: Synthesis, Characterization, and Applications

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a rationally designed bifunctional reagent of significant interest to researchers in medicinal chemistry and organic synthesis. As a derivative of the versatile O-benzylhydroxylamine class of compounds, it provides a robust platform for the synthesis of oximes, amides, and other nitrogen-containing scaffolds.[1] The strategic placement of a bromine atom at the ortho position of the benzyl ring introduces a valuable synthetic handle, enabling sequential, orthogonal chemical modifications. This unique combination of a reactive hydroxylamine moiety and a site for cross-coupling reactions makes it a powerful tool for constructing complex molecular architectures and for use in fragment-based drug discovery (FBDD) and lead optimization campaigns.

This guide provides a senior application scientist's perspective on the core attributes of O-(2-Bromobenzyl)hydroxylamine hydrochloride, detailing its synthesis, analytical validation, and strategic applications. The protocols and insights herein are designed to be self-validating, explaining the causal relationships behind experimental choices to ensure reproducible and successful outcomes.

Physicochemical and Structural Properties

The fundamental properties of O-(2-Bromobenzyl)hydroxylamine hydrochloride are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification. The molecular weight is identical to its isomers, such as O-(4-Bromobenzyl)hydroxylamine hydrochloride.[2]

PropertyValueSource
Molecular Formula C₇H₉BrClNO[2][3]
Molecular Weight 238.51 g/mol [2][3]
IUPAC Name O-[(2-bromophenyl)methyl]hydroxylamine;hydrochlorideN/A
Appearance Predicted: White to off-white solid/crystals[3][4]
Storage Conditions Store at 0-8°C, keep dry and cool[4]

Synthesis and Mechanistic Rationale

The synthesis of O-alkylated hydroxylamines typically proceeds via the nucleophilic substitution of an appropriate alkyl halide by a hydroxylamine equivalent. To prevent over-alkylation on the nitrogen atom, a common and reliable strategy involves using a protected form of hydroxylamine, such as N-hydroxyphthalimide. This approach ensures mono-alkylation on the oxygen atom. The phthalimide protecting group is then efficiently removed under acidic conditions to yield the desired hydrochloride salt.

The choice of N-hydroxyphthalimide is deliberate; it serves as an excellent hydroxylamine surrogate. Its nitrogen is rendered non-nucleophilic by the two adjacent carbonyl groups, directing the alkylation exclusively to the oxygen atom. The subsequent deprotection with hydrochloric acid is a clean and high-yielding transformation that directly furnishes the stable hydrochloride salt of the product, which is often easier to handle and purify than the free base.

Experimental Protocol: Two-Step Synthesis

Step 1: O-(2-Bromobenzyl)-N-hydroxyphthalimide Synthesis

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the resulting suspension for 15 minutes to form the potassium salt of N-hydroxyphthalimide.

  • Add a solution of 2-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Deprotection to O-(2-Bromobenzyl)hydroxylamine hydrochloride

  • Suspend the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide from Step 1 in ethanol (~0.4 M).

  • Add concentrated hydrochloric acid (HCl, 3-4 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The phthalic acid byproduct may precipitate out of the solution upon cooling.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation of the phthalic acid byproduct.

  • Filter off the solid byproduct and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Triturate the residue with diethyl ether, collect the resulting solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield O-(2-Bromobenzyl)hydroxylamine hydrochloride as a solid. Purity should be assessed by NMR.[5]

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection N-Hydroxyphthalimide N-Hydroxyphthalimide Potassium Salt Potassium Salt N-Hydroxyphthalimide->Potassium Salt K₂CO₃, DMF Protected Intermediate Protected Intermediate Potassium Salt->Protected Intermediate 2-Bromobenzyl bromide Final Product O-(2-Bromobenzyl)hydroxylamine HCl Protected Intermediate->Final Product Conc. HCl, EtOH, Δ

Caption: Synthetic workflow for O-(2-Bromobenzyl)hydroxylamine HCl.

Analytical Characterization and Validation

Predicted Spectroscopic Data:

TechniquePredicted DataRationale and Interpretation
¹H NMR δ ~11.5 (br s, 2H, -ONH₂·HCl), δ 7.6-7.2 (m, 4H, Ar-H), δ ~5.2 (s, 2H, -CH₂-)The broad singlet around 11.5 ppm in DMSO-d₆ is characteristic of the acidic ammonium protons. The aromatic region will show a complex multiplet for the ABCD spin system of the 1,2-disubstituted benzene ring. The singlet around 5.2 ppm corresponds to the benzylic methylene protons, shifted slightly downfield relative to the unsubstituted analogue due to the ortho-bromo substituent's electronic influence.[6][7]
¹³C NMR δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~128 (Ar-C), δ ~123 (Ar-C-Br), δ ~75 (-CH₂-)Six distinct aromatic carbon signals are expected. The carbon bearing the bromine (C-Br) will be shifted to ~123 ppm. The benzylic carbon signal is expected around 75 ppm.
MS (ESI+) m/z = 202.0, 204.0 [M+H]⁺The mass spectrum should show the molecular ion corresponding to the free base (C₇H₈BrNO). The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) at m/z 202.0 and 204.0 would be a definitive confirmation of the compound's identity.

Reactivity, Mechanistic Pathways, and Applications

The utility of O-(2-Bromobenzyl)hydroxylamine hydrochloride stems from its two distinct reactive sites. The primary application involves the nucleophilic hydroxylamine group, which readily condenses with aldehydes and ketones to form stable O-benzyl oximes.[1]

Core Application: Oxime Formation

Oximes are crucial functional groups in medicinal chemistry, serving as isosteres for other functionalities, participating in hydrogen bonding, and acting as key components in various biologically active molecules.[8] The formation is a straightforward condensation reaction.

Protocol: General Synthesis of an O-(2-Bromobenzyl) Oxime

  • Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.1 eq) and a mild base like pyridine or sodium acetate (1.5 eq) to the solution. The base is required to neutralize the hydrochloride salt and liberate the free hydroxylamine.

  • Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude oxime product, which can be purified by column chromatography or recrystallization.

G Reagents Aldehyde/Ketone + O-(2-Bromobenzyl)hydroxylamine HCl Free_Base Free O-(2-Bromobenzyl)hydroxylamine Reagents->Free_Base in situ generation Base Pyridine or NaOAc Base->Free_Base Intermediate Hemiaminal Intermediate Free_Base->Intermediate Nucleophilic Attack Product O-(2-Bromobenzyl) Oxime Intermediate->Product Dehydration (-H₂O)

Caption: Mechanism of O-(2-Bromobenzyl) oxime formation.

Advanced Application: A Dual-Functionality Synthon

The true synthetic power of this reagent lies in the strategic presence of the ortho-bromine atom. This feature allows for post-condensation modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A researcher can first form the oxime linkage to a molecule of interest and then use the bromine as a handle to introduce additional complexity, such as another aromatic ring, an alkyne, or an amine. This "build-and-elaborate" strategy is highly efficient for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.

G cluster_0 Phase 1: Oxime Formation cluster_1 Phase 2: Elaboration A Core Molecule (R-CHO) C Initial Product (Oxime with Br handle) A->C B O-(2-Bromobenzyl)hydroxylamine B->C E Final Complex Molecule C->E Pd-Catalyzed Cross-Coupling D Coupling Partner (e.g., Boronic Acid) D->E

Caption: "Build-and-Elaborate" strategy using the dual functionality.

Safety and Handling

As with all laboratory reagents, proper handling is paramount. O-(2-Bromobenzyl)hydroxylamine hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Hazards: The compound is a derivative of hydroxylamine, which itself can be an irritant and harmful if swallowed or in contact with skin.[9][10][11] Organobromine compounds can also be irritants.

  • Storage: The hydrochloride salt is generally stable but can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion

O-(2-Bromobenzyl)hydroxylamine hydrochloride is more than a simple reagent; it is a sophisticated synthetic tool that embodies principles of modern drug design. Its dual functionality allows for a modular and efficient approach to the synthesis of complex, biologically relevant molecules. By providing both a reliable method for forming stable oxime linkages and a latent site for further molecular elaboration, it offers researchers a significant advantage in the quest for novel therapeutics. Understanding the causality behind its synthesis, characterization, and reactivity enables scientists to deploy it with confidence and precision in their research endeavors.

References

  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride. Google Patents.
  • HYDROXYLAMINE HCL - Ataman Kimya. Available at: [Link]

  • O-(4-Bromobenzyl)hydroxylamine hydrochloride | C7H9BrClNO - PubChem. Available at: [Link]

  • Hydroxylamine synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. Available at: [Link]

  • O -Benzylhydroxylamine Hydrochloride - ResearchGate. Available at: [Link]

  • HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Loba Chemie. Available at: [Link]

  • The underappreciated hydroxyl in drug discovery. RSC. Available at: [Link]

Sources

O-Alkylhydroxylamines as Potent, Mechanism-Inspired Inhibitors of Indoleamine 2,3-Dioxygenase-1: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indoleamine 2,3-dioxygenase-1 (IDO1) has emerged as a critical immune-oncology target due to its role in fostering an immunosuppressive tumor microenvironment. This guide provides an in-depth technical overview of the discovery, mechanism of action, and preclinical evaluation of a novel class of IDO1 inhibitors: O-alkylhydroxylamines. We will delve into the rational design principles that led to their identification, detail the structure-activity relationships that govern their potency, and provide comprehensive protocols for their synthesis and biological characterization. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and pharmacologists engaged in the development of next-generation cancer immunotherapies.

Introduction: The Rationale for Targeting IDO1 in Oncology

Indoleamine 2,3-dioxygenase-1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of cancer, IDO1 expression is frequently upregulated within tumor cells and antigen-presenting cells in the tumor microenvironment.[3] This heightened enzymatic activity leads to two key immunosuppressive consequences: the depletion of local tryptophan concentrations, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells.[4][5] By creating this immune-tolerant environment, tumors can effectively evade immune surveillance and destruction.[4] Consequently, the inhibition of IDO1 has become a highly attractive strategy in cancer immunotherapy.[1][6]

The Discovery of O-Alkylhydroxylamines: A Mechanism-Based Approach

The catalytic cycle of IDO1 is understood to proceed through a highly reactive heme-iron bound alkylperoxy transition or intermediate state.[1][6] This understanding provided the foundational hypothesis for the discovery of O-alkylhydroxylamines as IDO1 inhibitors. The core concept was to design stable structural mimics of this transient alkylperoxy species. This rational, mechanism-based approach led to the identification of O-benzylhydroxylamine as a potent, sub-micromolar inhibitor of IDO1.[1][6] This discovery was significant as O-benzylhydroxylamine is a commercially available and relatively simple molecule, providing a readily accessible scaffold for further optimization.[1][6] Spectroscopic studies have since confirmed that O-alkylhydroxylamine compounds coordinate to the heme iron within the active site of the IDO1 enzyme.[1]

Mechanism of Action: Mimicking the Transition State

The inhibitory action of O-alkylhydroxylamines is predicated on their ability to act as structural and electronic mimics of the proposed alkylperoxy intermediate in the IDO1 catalytic cycle. By binding to the heme iron, these compounds effectively occupy the active site and prevent the binding and subsequent oxidation of the natural substrate, L-tryptophan.

Below is a diagram illustrating the proposed mechanism of inhibition, highlighting the structural similarity between the alkylperoxy intermediate and the O-alkylhydroxylamine inhibitor.

IDO1 Inhibition Mechanism Proposed Mechanism of IDO1 Inhibition by O-Alkylhydroxylamines cluster_0 IDO1 Catalytic Cycle (Simplified) cluster_1 Inhibition by O-Alkylhydroxylamine Heme-Fe(II) Heme-Fe(II) Heme-Fe(II)-O2 Heme-Fe(II)-O2 Heme-Fe(II)->Heme-Fe(II)-O2 O2 Alkylperoxy_Intermediate Heme-Fe-Alkylperoxy Intermediate Heme-Fe(II)-O2->Alkylperoxy_Intermediate L-Tryptophan Products Products Alkylperoxy_Intermediate->Products Catalysis O_Alkylhydroxylamine O-Alkylhydroxylamine Alkylperoxy_Intermediate->O_Alkylhydroxylamine Structural Mimicry Heme-Fe(II)_Inhib Heme-Fe(II) Inhibited_Complex Heme-Fe-Inhibitor Complex (Stable) Heme-Fe(II)_Inhib->Inhibited_Complex Binding O_Alkylhydroxylamine->Inhibited_Complex Coordination Synthesis_of_O_Alkylhydroxylamines General Synthetic Route to O-Alkylhydroxylamines Alcohol R-OH (Alcohol) Phthalimide_Intermediate Phthalimide-Protected Intermediate Alcohol->Phthalimide_Intermediate Mitsunobu Reaction N_Hydroxyphthalimide N-Hydroxyphthalimide N_Hydroxyphthalimide->Phthalimide_Intermediate Mitsunobu_Reagents PPh3, DIAD O_Alkylhydroxylamine R-ONH2 (O-Alkylhydroxylamine) Phthalimide_Intermediate->O_Alkylhydroxylamine Deprotection Hydrazine Hydrazine

Caption: Synthetic workflow for O-alkylhydroxylamine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the O-benzylhydroxylamine scaffold has revealed several key insights into the SAR of this inhibitor class. Notably, the introduction of halogen atoms at the meta position of the aromatic ring was found to significantly enhance inhibitory potency. [1][2]

Compound Substitution (R) Enzymatic IC50 (µM) [1] Cell-Based IC50 (µM) [1]
1 H 0.8 ± 0.2 >100
2 4-F 0.6 ± 0.1 18 ± 2
3 4-Cl 0.5 ± 0.1 10 ± 1
4 4-Br 0.4 ± 0.1 5.0 ± 0.5
5 3-F 0.3 ± 0.1 1.5 ± 0.2
6 3-Cl 0.2 ± 0.05 0.14 ± 0.02
7 3-Br 0.2 ± 0.04 0.10 ± 0.02
8 3,5-di-Cl 0.2 ± 0.03 0.08 ± 0.01

| 9 | 3,5-di-Br | 0.15 ± 0.02 | 0.07 ± 0.01 |

Note: IC50 values represent the concentration of the inhibitor required to reduce IDO1 activity by 50%. [7]Enzymatic assays were performed with purified recombinant human IDO1. Cell-based assays utilized HeLa cells stimulated with IFN-γ to induce IDO1 expression.

The data clearly demonstrates that meta-halogenation provides a substantial improvement in both enzymatic and cellular potency. The di-halogenated compounds, particularly the 3,5-dibromo derivative, exhibited the most potent inhibitory activity. [1]

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of novel IDO1 inhibitors requires a combination of biochemical and cell-based assays to determine enzymatic potency and cellular efficacy.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • IDO1 Enzyme: Recombinant human IDO1.

    • Cofactor Solution: 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase in assay buffer.

    • Substrate Solution: L-tryptophan in assay buffer.

    • Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO).

    • Stop Solution: 30% (w/v) trichloroacetic acid (TCA).

    • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent). [8]

  • Assay Procedure:

    • In a 96-well plate, add the test compound, IDO1 enzyme, and cofactor solution.

    • Initiate the reaction by adding the L-tryptophan substrate solution.

    • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

    • Terminate the reaction by adding the TCA stop solution.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate and add the p-DMAB detection reagent.

    • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced. [8]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow IDO1 Enzymatic Assay Workflow Start Start Reagent_Prep Prepare Reagents Start->Reagent_Prep Plate_Setup Add Inhibitor, IDO1, and Cofactors to Plate Reagent_Prep->Plate_Setup Reaction_Start Add L-Tryptophan to Initiate Reaction Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Add TCA to Stop Reaction Incubation->Reaction_Stop Hydrolysis Incubate at 60°C for Hydrolysis Reaction_Stop->Hydrolysis Centrifugation Centrifuge Plate Hydrolysis->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Detection Add p-DMAB and Read Absorbance at 480 nm Supernatant_Transfer->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the IDO1 enzymatic inhibition assay.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of potency.

Protocol:

  • Cell Culture and IDO1 Induction:

    • Plate a suitable human cell line (e.g., HeLa or A549) in a 96-well plate.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

  • Inhibitor Treatment and Kynurenine Measurement:

    • Remove the IFN-γ containing media and replace it with fresh media containing serial dilutions of the test compounds.

    • Incubate the cells for a defined period (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins.

    • Centrifuge to clarify the supernatant.

    • Transfer the clarified supernatant to a new plate and add the p-DMAB detection reagent.

    • Measure the absorbance at 480 nm to quantify the kynurenine concentration.

  • Data Analysis:

    • Calculate the percent inhibition of kynurenine production for each compound concentration.

    • Determine the cell-based IC50 value.

Cell_Based_Assay_Workflow IDO1 Cell-Based Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding IDO1_Induction Induce IDO1 with IFN-γ Cell_Seeding->IDO1_Induction Inhibitor_Treatment Treat Cells with Inhibitors IDO1_Induction->Inhibitor_Treatment Incubation Incubate for 24-48 hours Inhibitor_Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Protein_Precipitation Precipitate Proteins with TCA Supernatant_Collection->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Detection Add p-DMAB to Supernatant and Read Absorbance Centrifugation->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based IDO1 inhibition assay.

Preclinical Characterization and Future Perspectives

The most potent O-alkylhydroxylamine derivatives have demonstrated nanomolar-level cell-based potency and limited cytotoxicity, making them attractive candidates for further preclinical development. [1]Kinetic analysis of lead compounds has revealed an uncompetitive mode of inhibition with respect to L-tryptophan, and the inhibition has been shown to be reversible. [1] Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring the combination of O-alkylhydroxylamine-based IDO1 inhibitors with other immunotherapies, such as checkpoint inhibitors, holds significant promise for achieving synergistic anti-tumor effects.

Conclusion

The discovery of O-alkylhydroxylamines as potent, mechanism-based inhibitors of IDO1 represents a significant advancement in the field of cancer immunotherapy. Their rational design, straightforward synthesis, and compelling biological activity underscore their potential as a valuable new class of therapeutic agents. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to further explore and develop this promising scaffold in the ongoing effort to overcome tumor-induced immune suppression.

References

  • Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564–576. [Link]

  • Muller, A. J., & Malachowski, W. P. (2016). O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. PubMed, 26717206. [Link]

  • Zhu, W., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central, 6857493. [Link]

  • Röhrig, U. F., et al. (2012). Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition. Journal of Medicinal Chemistry, 55(11), 5270–5290.
  • Ge, H., et al. (2021). Discovery of novel IDO1 inhibitors via structure-based virtual screening and biological assays. Journal of Computer-Aided Molecular Design, 35(6), 737–753. [Link]

  • Zhai, L., et al. (2015). IDO1 in cancer: a Gemini of immune checkpoints. PubMed Central, 4668215. [Link]

  • Van den Eynde, B. J., et al. (2020). IDO Expression in Cancer: Different Compartment, Different Functionality? Frontiers in Immunology, 11, 582686. [Link]

  • Malachowski, W. P., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central, PMC4724314. [Link]

  • Kumar, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1035–1040. [Link]

  • Malachowski, W. P., et al. (2016). O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-76. [Link]

  • News-Medical. (2019). The IDO Pathway. News-Medical.net. [Link]

  • Filimonov, D. A., et al. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 26(21), 6434. [Link]

  • Platten, M., et al. (2019). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Clinical Cancer Research, 25(5), 1477–1486. [Link]

  • Liu, X., et al. (2018). Combination Immunotherapy With IDO Inhibitors: Defining a Future Through Biomarker-Guided Patient Selection. Journal of Clinical Oncology, 36(32), 3175-3185. [Link]

  • Theate, I., et al. (2020). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology. [Link]

Sources

An In-Depth Technical Guide to O-(2-Bromobenzyl)hydroxylamine Hydrochloride for Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective utilization of O-(2-Bromobenzyl)hydroxylamine hydrochloride as a strategic tool in fragment-based drug discovery (FBDD).

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates. Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity. These initial, weak-binding hits serve as high-quality starting points for medicinal chemistry efforts to develop potent and selective drug-like molecules through strategies such as fragment growing, linking, or merging.

The core advantage of FBDD lies in its ability to more effectively sample chemical space with a smaller number of compounds compared to HTS. Fragments, due to their smaller size and reduced complexity, are more likely to form efficient and high-quality interactions with a target protein's binding site. This approach has led to the successful development of several marketed drugs and numerous clinical candidates, validating its power in tackling even challenging targets once considered "undruggable".

This guide focuses on a specific, strategically designed fragment: O-(2-Bromobenzyl)hydroxylamine hydrochloride. We will delve into its unique physicochemical properties, its strategic value in a screening library, and provide detailed protocols for its application in a typical FBDD workflow.

O-(2-Bromobenzyl)hydroxylamine Hydrochloride: A Profile

The selection of fragments for a screening library is a critical determinant of success in an FBDD campaign. O-(2-Bromobenzyl)hydroxylamine hydrochloride possesses a unique combination of features that make it a valuable addition to any fragment collection.

Physicochemical Properties

A thorough understanding of a fragment's physicochemical properties is paramount for designing robust screening assays and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₇H₉BrClNO
Molecular Weight 238.51 g/mol
Appearance White to off-white solid
Storage Conditions Store at room temperature, keep dry and cool
Structural Rationale for Inclusion in a Fragment Library

The strategic value of O-(2-Bromobenzyl)hydroxylamine hydrochloride lies in the specific arrangement of its functional groups:

  • The Bromobenzyl Moiety: The presence of a bromine atom on the benzyl ring serves multiple purposes. It provides a significant steric and electronic feature that can probe specific pockets within a protein's binding site. Furthermore, the bromine atom can act as a handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) during hit-to-lead optimization. The "ortho" substitution pattern directs the hydroxylamine group in a specific vector, which can be crucial for achieving productive binding interactions.

  • The Hydroxylamine Group: The hydroxylamine moiety is a key pharmacophoric element. It can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with polar residues in a protein's active site. This versatility increases the probability of identifying a binding event.

  • The Hydrochloride Salt: The hydrochloride salt form generally enhances the aqueous solubility of the fragment, a critical requirement for most biophysical screening techniques which are performed in aqueous buffers.

The combination of a defined aromatic system with a versatile hydrogen-bonding group makes O-(2-Bromobenzyl)hydroxylamine hydrochloride a valuable probe for a wide range of biological targets.

The FBDD Workflow: A Practical Guide

The successful implementation of an FBDD campaign requires a systematic and rigorous experimental approach. The following sections outline a typical workflow, with specific considerations for the use of O-(2-Bromobenzyl)hydroxylamine hydrochloride.

FBDD_Workflow cluster_screen Phase 2: Screening cluster_validation Phase 3: Hit Validation cluster_optimization Phase 4: Lead Optimization Target_Prep Target Protein Preparation & QC Primary_Screen Primary Biophysical Screen Target_Prep->Primary_Screen Fragment_Lib Fragment Library Preparation & QC Fragment_Lib->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Screen Orthogonal Biophysical Screen Hit_Confirmation->Orthogonal_Screen Structural_Biology Structural Biology (X-ray/NMR) Orthogonal_Screen->Structural_Biology SAR_Elaboration SAR by Chemistry Structural_Biology->SAR_Elaboration Lead_Opt Lead Optimization SAR_Elaboration->Lead_Opt

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Phase 1: Preparation

Target Protein Preparation and Quality Control: High-quality, pure, and stable protein is a prerequisite for any successful FBDD campaign.

  • Protocol:

    • Express and purify the target protein to >95% purity as determined by SDS-PAGE.

    • Perform quality control checks, including mass spectrometry to confirm identity and size-exclusion chromatography to ensure monodispersity.

    • Assess protein stability in the chosen screening buffer using techniques like differential scanning fluorimetry (DSF).

Fragment Library Preparation and Quality Control: The integrity of the fragment library is equally critical.

  • Protocol:

    • Procure O-(2-Bromobenzyl)hydroxylamine hydrochloride from a reputable supplier.

    • Confirm the identity and purity of the compound using LC-MS and ¹H NMR.

    • Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like DMSO.

    • Assess the solubility of the fragment in the final screening buffer at the highest concentration to be used. This is a critical step to avoid false positives due to compound precipitation.

Phase 2: Primary Screening

Due to the weak binding affinities of fragments (typically in the high µM to mM range), sensitive biophysical techniques are required for their detection.

Commonly Used Primary Screening Techniques:

  • Surface Plasmon Resonance (SPR): A high-throughput, label-free technique that measures changes in refractive index upon fragment binding to an immobilized target protein.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY are powerful for detecting weak binding events in solution.

  • Thermal Shift Assays (TSA or DSF): Measures the change in a protein's melting temperature upon ligand binding.

  • X-ray Crystallography: Can be used as a primary screening method by soaking crystals of the target protein in solutions containing individual fragments or cocktails of fragments.

Protocol for a Primary Screen using SPR:

  • Immobilize the target protein onto a suitable SPR sensor chip.

  • Prepare a dilution series of O-(2-Bromobenzyl)hydroxylamine hydrochloride in the screening buffer, typically ranging from 10 µM to 1 mM.

  • Inject the fragment solutions over the sensor surface and a reference surface (without protein or with an irrelevant protein).

  • Monitor the binding response in real-time. A response significantly above the noise level and the reference channel indicates a potential binding event.

  • Initial hits are often defined as those showing a response greater than a predefined threshold (e.g., >50% of the theoretical maximum response at 1 mM).

Phase 3: Hit Validation

The goal of this phase is to confirm that the initial hits from the primary screen are genuine binders and to characterize their interaction with the target.

Hit_Validation_Cascade cluster_input Input cluster_validation Validation Steps cluster_output Output Primary_Hit Primary Hit from Screening Campaign Dose_Response Dose-Response & Affinity (e.g., SPR, ITC) Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., NMR, TSA) Dose_Response->Orthogonal_Assay Structural_Studies Structural Elucidation (X-ray Crystallography/NMR) Orthogonal_Assay->Structural_Studies Validated_Hit Validated Hit for Medicinal Chemistry Structural_Studies->Validated_Hit

Methodological & Application

Application Notes and Protocols for the Synthesis of O-(2-Bromobenzyl)oximes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of O-(2-Bromobenzyl)oximes from various carbonyl compounds using O-(2-Bromobenzyl)hydroxylamine hydrochloride. Oximes are a pivotal class of organic compounds with extensive applications in drug discovery, materials science, and as versatile synthetic intermediates.[1][2] The introduction of the O-(2-bromobenzyl) moiety offers a unique synthetic handle, enabling post-oximation functionalization through a variety of cross-coupling reactions. This document outlines the underlying reaction mechanism, provides validated step-by-step experimental procedures, and discusses the causality behind critical process parameters to ensure reproducible and high-yield syntheses for researchers in organic chemistry and drug development.

Introduction and Scientific Context

Oximes, characterized by the RR'C=NOH functional group, are traditionally synthesized via the condensation reaction of an aldehyde or ketone with hydroxylamine.[3][4] This reaction is fundamental in organic chemistry for the derivatization, purification, and characterization of carbonyl compounds.[5] Beyond these classical roles, oximes are precursors to a wide array of functional groups, including amides (via the Beckmann rearrangement), amines, and nitriles, making them crucial building blocks in complex molecule synthesis.

The use of O-substituted hydroxylamines, such as O-(2-Bromobenzyl)hydroxylamine hydrochloride, allows for the direct installation of a functionalizable group onto the oxime oxygen. The 2-bromobenzyl group is particularly strategic; the aryl bromide serves as a versatile precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and the formation of organometallic reagents. This two-stage approach—oximation followed by cross-coupling—provides a powerful platform for generating molecular diversity and constructing complex scaffolds relevant to medicinal chemistry and materials science.

Reaction Mechanism: The Pathway to Oximation

The formation of an oxime from a carbonyl compound and a hydroxylamine derivative is a classic acid-catalyzed nucleophilic addition-elimination reaction.[4][6] The process can be dissected into two primary stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon.[7][8] This step is typically the rate-determining step. The reaction is favored in a mildly acidic medium, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[4][9] However, strongly acidic conditions are detrimental as they protonate the hydroxylamine's nitrogen, nullifying its nucleophilicity.[9] This initial attack forms a zwitterionic tetrahedral intermediate, often referred to as a carbinolamine, after a series of rapid proton transfers.[7]

  • Dehydration (Elimination): The carbinolamine intermediate is then protonated on the oxygen atom, transforming the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond characteristic of the oxime.

Since the starting material is a hydrochloride salt, a weak base is required in the reaction mixture to neutralize the acid and liberate the free O-(2-Bromobenzyl)hydroxylamine, allowing its nitrogen atom to act as an effective nucleophile.

Caption: General Mechanism of O-Substituted Oxime Formation.

Detailed Experimental Protocols

This section provides a standardized, reliable protocol for the synthesis of O-(2-Bromobenzyl)oximes from a generic aldehyde or ketone.

Materials and Equipment
  • Reagents:

    • O-(2-Bromobenzyl)hydroxylamine hydrochloride (FW: 256.50 g/mol )

    • Aldehyde or Ketone substrate

    • Sodium Bicarbonate (NaHCO₃) or Pyridine

    • Anhydrous Ethanol (EtOH) or Methanol (MeOH)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Chloride (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash chromatography system (optional, for purification)

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow for Oxime Synthesis A 1. Dissolve Carbonyl Substrate (1.0 eq) in Ethanol B 2. Add NaHCO₃ (1.5 eq) and O-(2-Bromobenzyl)hydroxylamine HCl (1.2 eq) A->B C 3. Stir at Room Temperature (or Reflux) Monitor reaction progress by TLC B->C D 4. Reaction Complete C->D E 5. Remove Solvent (Rotary Evaporation) D->E F 6. Aqueous Workup: Partition between EtOAc and Water E->F G 7. Separate organic layer, wash with brine, dry over Na₂SO₄ F->G H 8. Filter and Concentrate (Rotary Evaporation) G->H I 9. Purify Crude Product (Column Chromatography or Recrystallization) H->I J 10. Characterize Pure O-(2-Bromobenzyl)oxime I->J

Caption: Experimental Workflow for Oxime Synthesis.

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone substrate (1.0 equivalent). Dissolve the substrate in a suitable volume of anhydrous ethanol (approximately 0.1–0.2 M concentration).

  • Reagent Addition: To the stirred solution, add O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.2 equivalents). Following this, add sodium bicarbonate (1.5 equivalents) portion-wise.

    • Causality Note: Sodium bicarbonate is a mild base used to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile. An excess is used to ensure complete neutralization. Pyridine can also be used, acting as both a base and a catalyst.

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive ketones, the reaction may be gently heated to reflux (50-80°C).

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[10][11] A typical mobile phase is 20-30% ethyl acetate in hexanes. The disappearance of the starting carbonyl compound and the appearance of a new, typically higher-Rf spot, indicates product formation. The reaction is generally complete within 2-12 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, filter the mixture to remove inorganic salts if necessary. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Add deionized water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Causality Note: The aqueous workup is essential to remove the sodium salts (NaCl, excess NaHCO₃) and any other water-soluble impurities.

  • Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product.

  • Purification: The crude O-(2-Bromobenzyl)oxime can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the characteristic C=N bond and the presence of the 2-bromobenzyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=N stretch (approx. 1650-1680 cm⁻¹) and the disappearance of the carbonyl C=O stretch from the starting material.[3]

Substrate Scope and Expected Results

The described protocol is robust and applicable to a wide range of aldehyde and ketone substrates. The table below summarizes typical reaction conditions and expected outcomes.

Substrate TypeExampleTypical TimeTemperatureTypical Isolated Yield (%)
Aromatic Aldehyde4-Nitrobenzaldehyde2-4 hoursRoom Temp.>90%[12]
Aliphatic AldehydeHeptanal3-6 hoursRoom Temp.85-95%
Aromatic KetoneAcetophenone8-12 hours50°C85-95%[10]
Aliphatic KetoneCyclohexanone6-10 hours50°C>90%[10]
Sterically Hindered KetoneDiisopropyl Ketone12-24 hoursReflux60-75%

Note: Yields are estimates based on general oximation procedures and may vary depending on the specific substrate and purification efficiency.

Conclusion and Future Applications

The synthesis of O-(2-Bromobenzyl)oximes via the condensation of O-(2-Bromobenzyl)hydroxylamine hydrochloride with carbonyl compounds is a highly efficient and versatile method. The protocol detailed herein is straightforward, scalable, and applicable to a broad range of substrates. The true synthetic power of this method lies in the subsequent utility of the aryl bromide moiety. Researchers can leverage the 2-bromobenzyl group as a key anchor point for diversification, employing a vast array of palladium-catalyzed cross-coupling reactions to rapidly build molecular complexity. This positions O-(2-Bromobenzyl)oximes as valuable intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and advanced organic materials.

References

  • Wikipedia. Oxime. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

  • Indian Academy of Sciences. The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]

  • International Journal of Pharmaceutical Research and Applications. Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

  • ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. [Link]

  • Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

  • BYJU'S. Oximes. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • National Center for Biotechnology Information. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

  • YouTube. Action of Hydroxylamine on Aldehyde and Ketone. [Link]

  • ResearchGate. Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. [Link]

  • Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

  • Zenodo. Green and highly selective protocol for the synthesis of oximes. [Link]

  • ResearchGate. Pharmacological activities of oximes. [Link]

  • ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in... [Link]

  • YouTube. Why aldehyde reacts with NH2OH in acidic medium. [Link]

  • Taylor & Francis Online. Oximes – Knowledge and References. [Link]

  • Chemistry Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

Sources

Application Notes and Protocols for the Analysis of O-(2-Bromobenzyl)hydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Scientist's Foreword

In the landscape of pharmaceutical and chemical synthesis, O-(2-Bromobenzyl)hydroxylamine hydrochloride serves as a valuable intermediate, primarily for constructing novel therapeutic agents and complex organic molecules.[1] Its utility is rooted in the reactive hydroxylamine moiety, which provides a synthetic handle, and the bromobenzyl group, which can be further functionalized or used to modulate a molecule's physicochemical properties. The success of any synthesis involving this reagent, however, is not merely defined by the final yield but by the purity, stability, and comprehensive characterization of the products and intermediates.

This document is designed to move beyond a simple recitation of methods. It serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each analytical choice. We will explore the "why" behind the "how," ensuring that the methods you employ are robust, reliable, and self-validating. The core principle is to establish a framework for analytical excellence, which is indispensable for regulatory compliance and ensuring the safety and efficacy of the final product. We will delve into chromatographic, spectroscopic, and titrimetric techniques, treating each not as an isolated procedure but as part of an integrated strategy for comprehensive analytical control.

Chapter 1: The Workhorse of Purity and Stability: High-Performance Liquid Chromatography (HPLC)

Principle and Rationale

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for analyzing O-(2-Bromobenzyl)hydroxylamine hydrochloride and its reaction mixtures. The choice is deliberate:

  • Physicochemical Properties: The compound is a salt, making it polar and readily soluble in aqueous-organic mixtures used in RP-HPLC. It is non-volatile, rendering gas chromatography unsuitable without derivatization.

  • UV Absorbance: The presence of the bromobenzyl aromatic ring provides a strong chromophore, allowing for sensitive detection using UV-Vis detectors, a standard component of most HPLC systems.

  • Versatility: A single HPLC method can often be adapted to serve multiple purposes: determining the purity of the starting material, quantifying its assay, monitoring the progress of a reaction, and, critically, serving as a stability-indicating analytical method (SIAM) .[2][3]

A SIAM is a validated quantitative procedure that can detect changes in the drug substance over time and accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[2][4] Developing such a method requires forced degradation studies to ensure specificity.[4][5]

Protocol 1: Stability-Indicating Purity and Assay Method by RP-HPLC

This protocol is designed to separate the main component from potential process impurities and degradation products.

1. Instrumentation and Consumables:

  • HPLC or UPLC system with a UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical-grade potassium dihydrogen phosphate and phosphoric acid.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄A buffered aqueous phase is crucial for reproducible retention times and peak shapes of ionizable compounds. pH 3.0 ensures the hydroxylamine moiety is protonated.
Mobile Phase B AcetonitrileA common, strong organic solvent that provides good peak shape and elution strength for aromatic compounds.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient is essential to elute a wide range of components, from polar starting materials to less polar products and impurities, within a reasonable runtime. The final re-equilibration step ensures reproducibility between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is critical for stable retention times.
Detection Wavelength 220 nmThe bromobenzyl group exhibits strong absorbance at lower UV wavelengths, providing high sensitivity for the main component and related impurities. A PDA detector can be used to assess peak purity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.

3. Solution Preparation:

  • Diluent: 50:50 Methanol:Water.

  • Standard Preparation (for Assay): Accurately weigh ~10 mg of O-(2-Bromobenzyl)hydroxylamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation (for Purity): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 1000 µg/mL (1 mg/mL). This higher concentration is used to accurately quantify low-level impurities.

4. Method Validation Strategy: For this method to be trustworthy, it must be validated according to ICH Q2(R1) guidelines.[6]

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradation product peaks do not co-elute with the main peak.

  • Linearity: Analyze a series of solutions from the Limit of Quantitation (LOQ) to 150% of the assay concentration. The correlation coefficient (r²) should be >0.999.[6]

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities and/or the main component at different concentration levels (e.g., 50%, 100%, 150%). Recoveries should typically be within 98-102%.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The Relative Standard Deviation (RSD) should be <2%.[7]

HPLC_Workflow cluster_prep Phase 1: Preparation & Scoping cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation info Gather Analyte Info (pKa, logP, UV spectra) stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) info->stress screening Column & Mobile Phase Screening (C18, C8, Phenyl; ACN, MeOH) stress->screening Analyze stressed samples optimization Optimize Gradient & Temperature (Fine-tune separation) screening->optimization validate Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) optimization->validate Finalized Method system_suit Define System Suitability Criteria (Tailing Factor, Plate Count, RSD) validate->system_suit report Implement for Routine Analysis (Purity, Assay, Stability) system_suit->report Method is fit for purpose

Assay (%) = (V * M * F * 100) / W

Caption: Decision tree for selecting the appropriate analytical method.

References

  • CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents.
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - American Journal of Biomedical Science and Research. Available at: [Link]

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red - SciSpace. Available at: [Link]

  • Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed. Available at: [Link]

  • Hydroxylamine hydrochloride titration method for oxidized xanthan gum (XGox) sample with a measured aldehyde content of 61%. - ResearchGate. Available at: [Link]

  • (PDF) Stability Indicating Analytical Methods (SIAMS) - ResearchGate. Available at: [Link]

  • New Compounds: Synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine Hydrochloride - National Library of Medicine. Available at: [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]

  • Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed. Available at: [Link]

  • Hydroxylamine Hydrochloride | ACS Reagent Chemicals - ACS Publications. Available at: [Link]

  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents.
  • Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. - Royal Society of Chemistry. Available at: [Link]

  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique - Oriental Journal of Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]

  • CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method - Google Patents.
  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed. Available at: [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. Available at: [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - Semantic Scholar. Available at: [Link]

  • Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. - ResearchGate. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. Available at: [Link]

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

Sources

Application and Protocol for the Synthesis of N-Hydroxy Amides Using O-(2-Bromobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Hydroxy Amides and the Role of O-Protected Hydroxylamines

N-hydroxy amides, commonly known as hydroxamic acids, are a pivotal class of organic compounds with a broad spectrum of biological activities. Their potent metal-chelating ability, particularly for zinc and iron ions, allows them to function as inhibitors for a variety of metalloenzymes.[1] This has led to their extensive investigation and successful application in drug development, most notably as histone deacetylase (HDAC) inhibitors for cancer therapy, such as the FDA-approved drug Vorinostat (SAHA).[1]

The direct synthesis of N-hydroxy amides from carboxylic acids and hydroxylamine can be challenging due to the instability of free hydroxylamine and potential side reactions. A more robust and widely adopted strategy involves a two-step process: the coupling of a carboxylic acid with an O-protected hydroxylamine derivative, followed by a deprotection step to unveil the final N-hydroxy amide. The protecting group plays a crucial role in this sequence, as it must be stable during the amide bond formation and selectively cleavable under mild conditions that do not compromise the integrity of the target molecule.

Among the various O-protected hydroxylamines, O-benzyl derivatives are frequently employed due to their stability and well-established deprotection methods. This guide focuses on the application of O-(2-Bromobenzyl)hydroxylamine hydrochloride , a reagent that introduces a substituted benzyl protecting group. The presence of the ortho-bromo substituent offers potential advantages in modifying the reactivity and deprotection characteristics compared to the unsubstituted benzyl group, providing an additional layer of strategic flexibility in complex syntheses.

The 2-Bromobenzyl Protecting Group: A Strategic Choice

The selection of a protecting group is a critical decision in multi-step organic synthesis. While the standard benzyl group is widely used, substituted variants can offer unique advantages. The 2-bromobenzyl group in O-(2-Bromobenzyl)hydroxylamine provides:

  • Stability: Similar to the unsubstituted benzyl group, the 2-bromobenzyl group is stable under a wide range of reaction conditions, including those commonly used for amide bond formation.

  • Orthogonality: The primary method for cleavage, catalytic hydrogenation, is orthogonal to many other protecting groups used in organic synthesis, allowing for selective deprotection.

  • Modulated Reactivity: The electronic and steric effects of the ortho-bromo substituent can influence the reactivity of the molecule, potentially altering the efficiency of both the coupling and deprotection steps. While specific studies on the 2-bromobenzyl group in this context are limited, it is a valuable tool for fine-tuning synthetic routes.

Experimental Protocols

This section provides detailed protocols for the two key stages in the synthesis of N-hydroxy amides using O-(2-Bromobenzyl)hydroxylamine hydrochloride: amide bond formation and deprotection of the 2-bromobenzyl group.

Part 1: Amide Bond Formation

The coupling of a carboxylic acid with O-(2-Bromobenzyl)hydroxylamine is typically achieved by activating the carboxylic acid. Several standard coupling reagents can be employed. Below are protocols for two of the most common and effective methods.

Workflow for N-Hydroxy Amide Synthesis

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling Coupling Reagent (e.g., EDC/HOBt or CDI) + Base (e.g., DIPEA) Carboxylic_Acid->Coupling Reagent O-(2-Bromobenzyl)hydroxylamine Hydrochloride Reagent->Coupling Protected_Amide O-(2-Bromobenzyl)-N-hydroxy amide Coupling->Protected_Amide Deprotection_Method Catalytic Transfer Hydrogenation (e.g., HCOOH, Pd/C) Protected_Amide->Deprotection_Method Final_Product N-Hydroxy Amide (Hydroxamic Acid) Deprotection_Method->Final_Product

Caption: General workflow for the two-step synthesis of N-hydroxy amides.

Protocol 1.1: EDC/HOBt Mediated Coupling

This method is widely applicable and generally provides high yields with minimal racemization for chiral carboxylic acids.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).

    • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

    • In a separate flask, suspend O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.1 eq) in the same anhydrous solvent and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq) to liberate the free base. Stir for 10-15 minutes.

  • Reaction Setup:

    • Cool the carboxylic acid/HOBt solution to 0 °C in an ice bath.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

    • Add the solution of free O-(2-Bromobenzyl)hydroxylamine to the activated carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure O-(2-Bromobenzyl)-N-hydroxy amide.

Protocol 1.2: CDI Mediated Coupling

1,1'-Carbonyldiimidazole (CDI) is another effective coupling agent, particularly for less sensitive substrates.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add CDI (1.1 eq) in portions to the solution and stir at room temperature for 1-2 hours, or until gas evolution ceases, to form the acyl-imidazole intermediate.

  • Reaction Setup:

    • In a separate flask, prepare the free base of O-(2-Bromobenzyl)hydroxylamine as described in Protocol 1.1.

    • Add the solution of free O-(2-Bromobenzyl)hydroxylamine to the acyl-imidazole solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedure outlined in Protocol 1.1.

Table 1: Comparison of Common Amide Coupling Conditions

ParameterEDC/HOBt MethodCDI Method
Coupling Reagents EDC, HOBtCDI
Base DIPEA, TEANot always required
Solvent DMF, DCM, THFTHF, DMF
Temperature 0 °C to RTRT
Advantages High yields, low racemizationSimple procedure, mild conditions
Disadvantages Requires careful temperature controlCan be slower for some substrates
Part 2: Deprotection of the 2-Bromobenzyl Group

The final step is the cleavage of the 2-bromobenzyl ether to yield the N-hydroxy amide. Catalytic transfer hydrogenation is a highly effective and convenient method for this transformation, as it avoids the need for a pressurized hydrogen gas setup.

Deprotection Mechanism: Catalytic Transfer Hydrogenation

G Protected O-(2-Bromobenzyl)-N-hydroxy amide Intermediate Adsorbed Intermediate Protected->Intermediate Adsorption Catalyst Pd/C Catalyst Surface H_Source Hydrogen Donor (e.g., HCOOH) H_Source->Intermediate Hydrogen Transfer Intermediate->Catalyst Product N-Hydroxy Amide Intermediate->Product Hydrogenolysis Byproduct 2-Bromotoluene Intermediate->Byproduct

Caption: Simplified schematic of catalytic transfer hydrogenation for deprotection.

Protocol 2.1: Deprotection via Catalytic Transfer Hydrogenation

  • Reaction Setup:

    • Dissolve the O-(2-Bromobenzyl)-N-hydroxy amide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate) to the solution.

    • To this suspension, add a hydrogen donor such as formic acid (5-10 eq) or ammonium formate (5-10 eq). The use of formic acid is often convenient as it also serves as a good solvent for many substrates.[2]

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; ensure it remains wet during filtration and is disposed of properly.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess hydrogen donor (if volatile).

    • The crude N-hydroxy amide can often be purified by recrystallization or precipitation. If necessary, flash column chromatography can be employed.

Scientific Rationale and Troubleshooting

  • Choice of Coupling Reagents: The EDC/HOBt combination is generally preferred for its efficiency in minimizing side reactions and preserving stereochemical integrity. CDI is a good alternative for robust substrates where racemization is not a concern.

  • Base in the Coupling Step: The hydrochloride salt of O-(2-Bromobenzyl)hydroxylamine must be neutralized to the free base for it to act as a nucleophile. A tertiary amine base like DIPEA or TEA is used for this purpose.

  • Deprotection Considerations for the 2-Bromobenzyl Group: The presence of the bromine atom on the aromatic ring can potentially slow down the rate of catalytic hydrogenation compared to an unsubstituted benzyl group due to electronic effects. However, the standard conditions described are generally robust enough to achieve complete deprotection. If the reaction is sluggish, increasing the catalyst loading or reaction time may be necessary. It is important to note that prolonged reaction times or harsh conditions could potentially lead to hydrodebromination as a side reaction, although this is less common with palladium catalysts compared to others like Raney Nickel.

  • Troubleshooting Incomplete Deprotection: If catalytic transfer hydrogenation is incomplete, potential causes include catalyst poisoning (e.g., by sulfur-containing functional groups in the substrate) or insufficient hydrogen donor. In such cases, filtering and adding fresh catalyst and hydrogen donor can be attempted. Alternatively, standard catalytic hydrogenation with a hydrogen balloon or in a Parr shaker can be employed.

Safety Precautions

  • Hydroxylamine Derivatives: O-(2-Bromobenzyl)hydroxylamine hydrochloride should be handled with care, as hydroxylamines can be skin and respiratory irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Coupling Reagents: EDC and CDI are moisture-sensitive and can be irritating. Handle them in a dry environment and avoid inhalation of dust.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Always handle the catalyst as a slurry or ensure it remains wet.

  • Hydrogenation: While catalytic transfer hydrogenation is generally safer than using pressurized hydrogen gas, be aware that hydrogen can be generated in situ. Ensure the reaction is well-ventilated.

Conclusion

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a valuable reagent for the synthesis of N-hydroxy amides, providing a stable protecting group that can be efficiently removed under mild conditions. The protocols outlined in this guide offer reliable methods for both the amide coupling and deprotection steps. The presence of the 2-bromo substituent provides an additional strategic element for chemists designing complex synthetic routes, and a thorough understanding of the principles behind each step is key to achieving high yields and purity in the final N-hydroxy amide products.

References

  • Bieg, T., & Szeja, W. (1985).
  • Dudley, G. B., House, S. E., Tlais, S. F., & Lam, H. (2009). New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. The Journal of organic chemistry, 74(5), 1876–1885.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. In Protecting Groups. Retrieved from [Link]

  • Reddy, A. S., & Kumar, M. S. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 12(5), 565-589.
  • Tlais, S. F., Lam, H., House, S. E., & Dudley, G. B. (2009). New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. The Journal of organic chemistry, 74(5), 1876–1885.
  • Verniest, G., & De Kimpe, N. (2006). A convenient synthesis of O-benzylhydroxylamines. Tetrahedron, 62(28), 6791-6797.
  • Wang, X., Ghorbani-Choghamarani, A., & Liu, G. (2020). Recent Advances in the Synthesis of Hydroxamic Acids. Asian Journal of Organic Chemistry, 9(9), 1326-1346.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Sources

Troubleshooting & Optimization

Troubleshooting slow oxime formation with O-(2-Bromobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation

Oxime formation is a robust and highly chemoselective reaction between a hydroxylamine and an aldehyde or ketone, forming a stable C=N-O bond.[1] This ligation chemistry is a cornerstone of bioconjugation, polymer chemistry, and drug development due to its reliability and the stability of the resulting oxime ether linkage.[2][3] However, the kinetics of this reaction are highly dependent on several factors, including pH, catalysts, and the electronic and steric properties of the substrates.

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a valuable building block, but its unique structure can present challenges. The hydrochloride salt form requires careful pH management, while the bulky and electron-withdrawing 2-bromobenzyl group can influence the nucleophilicity of the hydroxylamine. This guide will directly address these challenges.

Troubleshooting Slow Oxime Formation: A Question-and-Answer Guide

Here, we address common issues encountered during oxime formation with O-(2-Bromobenzyl)hydroxylamine hydrochloride.

Question 1: My reaction is sluggish or has stalled completely. What is the most likely cause?

Answer: The most critical factor governing the rate of oxime formation is the reaction pH.[2] The reaction proceeds through a tetrahedral intermediate, and the rate-limiting step is typically the acid-catalyzed dehydration of this intermediate.[2]

  • The Problem with pH:

    • Too Low (pH < 3): The hydroxylamine nitrogen becomes protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl.[2]

    • Too High (pH > 7): There is insufficient acid to effectively catalyze the dehydration of the tetrahedral intermediate, leading to slow reaction rates.[2]

  • The Specific Challenge with O-(2-Bromobenzyl)hydroxylamine hydrochloride: You are starting with a hydrochloride salt, which means the hydroxylamine is already in its protonated, inactive form. Simply dissolving the reagent in a neutral solvent will result in an acidic solution, but likely not the optimal pH for the reaction.

Solution: The optimal pH for oxime formation is typically between 4 and 5.[2] You must actively buffer your reaction to this range.

Question 2: I've adjusted the pH, but the reaction is still slow. What else can I do?

Answer: If pH optimization is insufficient, the next step is to consider the use of a nucleophilic catalyst. Aniline and its derivatives are well-established catalysts for oxime and hydrazone formation.[2]

  • Mechanism of Catalysis: Aniline reacts with the carbonyl to form a more reactive Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the hydroxylamine, thereby accelerating the overall reaction rate.

  • Practical Considerations:

    • Catalyst Loading: A typical starting point is 10-100 mM aniline.[2]

    • pKa Matters: The efficiency of the aniline catalyst is also pH-dependent. Choose an aniline derivative with a pKa that is compatible with your optimal reaction pH.

Question 3: Could the 2-bromobenzyl group be sterically hindering the reaction?

Answer: Yes, steric hindrance from the bulky 2-bromobenzyl group, as well as from a sterically congested aldehyde or ketone, can slow down the reaction.

  • Visualizing the Problem: The ortho-bromo substituent adds significant bulk near the reactive hydroxylamine moiety.

  • Solutions:

    • Increase Temperature: Gently warming the reaction (e.g., to 37-50 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential side reactions or degradation of sensitive substrates.

    • Increase Reagent Concentration: While not always feasible, increasing the concentration of one or both reactants can favor the forward reaction. However, be mindful of solubility issues.

Question 4: Are there any potential side reactions I should be aware of?

Answer: While oxime formation is generally clean, a few side reactions are possible, especially under forcing conditions (e.g., high heat or extreme pH).

  • Beckmann Rearrangement: Under strongly acidic conditions and with heat, the oxime product can undergo a Beckmann rearrangement to form an amide.[4] This is more common with ketoximes than aldoximes.

  • Hydrolysis: The oxime product can be hydrolyzed back to the starting carbonyl and hydroxylamine in the presence of strong acid and excess water.[1]

Mitigation: Adhering to the optimal pH range of 4-5 and using the mildest possible temperature will minimize these side reactions.

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation with pH Control

This protocol provides a starting point for the reaction of an aldehyde or ketone with O-(2-Bromobenzyl)hydroxylamine hydrochloride.

  • Dissolve the Carbonyl Compound: Dissolve your aldehyde or ketone substrate in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Prepare the Hydroxylamine Solution: In a separate vial, dissolve O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.1 to 1.5 equivalents) in the reaction buffer (e.g., 100 mM sodium acetate buffer, pH 4.5).

  • Initiate the Reaction: Add the hydroxylamine solution to the carbonyl solution.

  • Monitor the Reaction: Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and purify the oxime product using standard techniques like column chromatography or recrystallization.

Protocol 2: Aniline-Catalyzed Oxime Formation

For challenging substrates, aniline catalysis can significantly improve reaction rates.

  • Follow Steps 1 and 2 from Protocol 1.

  • Add Catalyst: To the carbonyl solution, add aniline (e.g., 0.1 to 1.0 equivalent).

  • Initiate the Reaction: Add the buffered hydroxylamine solution to the carbonyl/aniline mixture.

  • Monitor and Purify: Follow steps 4 and 5 from Protocol 1.

Data Summary Table

ParameterRecommendationRationale
pH 4.0 - 5.0Balances the need for an unprotonated, nucleophilic hydroxylamine and acid-catalyzed dehydration of the intermediate.[2]
Catalyst 10-100 mM AnilineForms a more reactive Schiff base intermediate, accelerating the reaction.[2]
Temperature Room Temperature to 50 °CIncreased temperature can overcome steric hindrance but may promote side reactions.
Equivalents of Hydroxylamine 1.1 - 1.5A slight excess can drive the reaction to completion.
Solvent Protic solvents (e.g., EtOH, MeOH), often with water for buffering.Solubilizes reactants and facilitates proton transfer.

Visualizing the Process

Workflow for Troubleshooting Slow Oxime Formation

Caption: A decision tree for troubleshooting slow oxime formation.

Mechanism of Oxime Formation

Caption: The two-step mechanism of oxime formation.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base to neutralize the hydrochloride salt?

A1: While you could use a non-buffering base like pyridine or triethylamine, it is strongly discouraged.[3] These bases make it very difficult to maintain the optimal acidic pH required for the dehydration step. A buffer system is superior for controlling the reaction environment.

Q2: How do I know if my starting materials are degrading?

A2: Always run a control experiment where you incubate your aldehyde or ketone under the reaction conditions (pH, temperature, solvent) without the hydroxylamine. Analyze this control by TLC or LC-MS alongside your main reaction to check for decomposition.

Q3: My product is a mixture of E/Z isomers. How can I separate them?

A3: Oximes can often form as a mixture of geometric isomers.[5] Separation can typically be achieved by silica gel column chromatography. The polarity difference between the isomers is often sufficient for separation.

Q4: Can I use this reaction in an aqueous environment for bioconjugation?

A4: Yes, oxime ligation is widely used in aqueous media.[2] However, the solubility of O-(2-Bromobenzyl)hydroxylamine hydrochloride and your biomolecule must be considered. Co-solvents like DMSO or DMF are often used to improve solubility. Remember to buffer the aqueous solution to the optimal pH of 4-5.

References

  • Organic Chemistry Portal. (n.d.). Oxime synthesis. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Baruah, M., & Borah, P. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 7(1), 16. [Link]

  • Wikipedia. (2023, December 29). Oxime. In Wikipedia. Retrieved from [Link]

  • Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

Sources

Improving the reaction rate of O-(2-Bromobenzyl)hydroxylamine hydrochloride with ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of O-(2-Bromobenzyl)oxime ethers via the condensation of O-(2-Bromobenzyl)hydroxylamine hydrochloride with ketones. This reaction is a cornerstone in medicinal chemistry and drug development for creating diverse molecular libraries and lead compounds.[1] However, its success is highly sensitive to reaction conditions, often leading to challenges such as slow reaction rates, incomplete conversions, and low yields.

This guide provides in-depth, field-proven insights and troubleshooting strategies designed for researchers and drug development professionals. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your experimental outcomes.

Key Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is critical for effective troubleshooting. The formation of an oxime ether is a two-stage nucleophilic addition-elimination process, also known as a condensation reaction.[2] The rate of this reaction is profoundly influenced by pH.[3]

  • Nucleophilic Attack: The neutral hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the ketone. This step is reversible and forms a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) to form the final C=N double bond of the oxime ether. This step is typically the rate-determining step and is effectively catalyzed by acid.[4]

The central challenge is a delicate pH balance:

  • Too Basic (pH > 7): The dehydration step is slow, as there is no acid to protonate the hydroxyl group and make it a good leaving group (water).

  • Optimal (pH ~4-6): A sufficient concentration of the hydroxylamine is in its free, nucleophilic form, and there is enough acid to catalyze the dehydration step efficiently.[5]

  • Too Acidic (pH < 3): The hydroxylamine reagent becomes fully protonated on its nitrogen atom (-NH3+OH). This protonated form is no longer a nucleophile and cannot initiate the first step of the reaction.[3]

ReactionMechanism Ketone Ketone (R₂C=O) ActivatedKetone Activated Ketone (Protonated Carbonyl) Ketone->ActivatedKetone 1. Acid Catalysis Hydroxylamine O-Benzylhydroxylamine (H₂N-O-Bn) Carbinolamine Carbinolamine Intermediate Hydroxylamine->Carbinolamine 2. Nucleophilic Attack H_plus H⁺ ActivatedKetone->Carbinolamine 2. Nucleophilic Attack ProtonatedIntermediate Protonated Carbinolamine Carbinolamine->ProtonatedIntermediate 3. Proton Transfer OximeEther Oxime Ether (R₂C=N-O-Bn) ProtonatedIntermediate->OximeEther 4. Dehydration (Rate-Limiting) Water H₂O ProtonatedIntermediate->Water

Caption: Acid-catalyzed mechanism for oxime ether formation.

Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during the synthesis.

Question 1: My reaction is extremely slow or has stalled completely. What are the primary causes?

A stalled reaction is almost always attributable to one of four factors: incorrect pH, insufficient temperature, steric hindrance, or reagent deactivation.

Answer & Troubleshooting Steps:

  • Verify the pH of the Reaction Medium: This is the most critical parameter. Your starting material is a hydrochloride salt, which is acidic and renders the hydroxylamine non-nucleophilic. You must add a base to both neutralize the HCl and establish a weakly acidic buffer.

    • Cause: Failure to add a base, or adding a strong base like NaOH/KOH which makes the medium too alkaline, will halt the reaction.

    • Solution: Use a mild base that can act as a buffer. Sodium acetate or pyridine are excellent choices. Add 1.5 to 2.0 equivalents relative to the hydroxylamine hydrochloride. If you suspect the pH is off, you can test an aqueous aliquot with pH paper. The optimal range is typically between pH 4 and 6.[5]

  • Increase Reaction Temperature: Condensation reactions require energy to overcome the activation barrier for dehydration.

    • Cause: Room temperature is often insufficient, especially for less reactive ketones.

    • Solution: Heat the reaction mixture. Refluxing in a solvent like ethanol (78 °C) is a standard starting point. For highly unreactive or sterically hindered ketones, higher boiling solvents like tert-butanol (refluxing at 110 °C) can be effective and may also minimize hydroxylamine decomposition.[6][7]

  • Assess Steric Hindrance: Bulky groups adjacent to the carbonyl carbon (e.g., in di-tert-butyl ketone) or on the ketone itself can physically block the approach of the nucleophile.[8]

    • Cause: The ketone is too sterically crowded.

    • Solution: This requires more forcing conditions. Increase the reaction time significantly (from hours to 24-48 hours), increase the temperature, and consider using a slight excess (1.1 to 1.2 equivalents) of the hydroxylamine reagent.

  • Confirm Reagent Integrity: Ensure your O-(2-Bromobenzyl)hydroxylamine hydrochloride and ketone are pure and dry.

    • Cause: Contaminants or degradation of starting materials.

    • Solution: If in doubt, re-purify starting materials. Ensure solvents are anhydrous if specified in a particular protocol.

TroubleshootingWorkflow Start Reaction Stalled / Slow Check_pH Is pH between 4-6? Start->Check_pH Check_Temp Is reaction heated (e.g., reflux)? Check_pH->Check_Temp Yes Add_Base Add buffer base (e.g., NaOAc, Pyridine) to neutralize HCl salt and adjust pH. Check_pH->Add_Base No Check_Sterics Is the ketone sterically hindered? Check_Temp->Check_Sterics Yes Heat_Rxn Heat reaction to reflux (e.g., Ethanol, 78°C). Check_Temp->Heat_Rxn No Success Reaction Proceeds Check_Sterics->Success No Forcing_Conditions Increase temperature, prolong reaction time (24-48h), use slight excess of hydroxylamine. Check_Sterics->Forcing_Conditions Yes Add_Base->Check_pH Re-check Heat_Rxn->Check_Temp Re-check Forcing_Conditions->Success

Caption: Troubleshooting workflow for a slow or stalled reaction.
Question 2: My yield is low and TLC shows multiple spots. What are the likely side reactions?

Low yields accompanied by a complex product mixture often point to side reactions or reagent decomposition.

Answer & Troubleshooting Steps:

  • Ketone Self-Condensation (Aldol Reaction): This is a common side reaction if you use a strong, non-volatile base (like NaOH or KOH) in the presence of a ketone with alpha-hydrogens.[9]

    • Solution: Avoid strong bases. Stick to weaker, organic bases like pyridine or buffer salts like sodium acetate. These are generally not basic enough to promote significant self-condensation.

  • Hydroxylamine Decomposition: While O-alkylhydroxylamines are more stable than hydroxylamine itself, they can decompose under harsh conditions (e.g., excessively high temperatures for prolonged periods).

    • Solution: A study by Beauchemin et al. found that tert-butanol is an excellent solvent for minimizing hydroxylamine decomposition at elevated temperatures (110 °C).[7] If you require high heat, consider this solvent.

  • Incomplete Conversion: Your reaction may simply not have reached completion.

    • Solution: Monitor the reaction closely by TLC. If starting material is still present after several hours, consider extending the reaction time or moderately increasing the temperature.

Frequently Asked Questions (FAQs)
  • Q: Do I need to free-base the O-(2-Bromobenzyl)hydroxylamine hydrochloride before the reaction?

    • A: No, it is not necessary to perform a separate extraction. The free hydroxylamine can be generated in situ. The most common and effective method is to add a base like sodium acetate or 2-3 equivalents of pyridine directly to the reaction mixture containing the hydrochloride salt and the ketone.

  • Q: What is the best general-purpose solvent?

    • A: Anhydrous ethanol is the most common and reliable starting point. It readily dissolves the reactants and has a convenient reflux temperature. For particularly stubborn reactions, switching to a higher-boiling solvent like n-butanol or tert-butanol can be beneficial.[6]

  • Q: How can I effectively monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the ideal method. Co-spot your reaction mixture with your starting ketone. The oxime ether product is typically less polar than the starting ketone. The disappearance of the ketone spot is a strong indicator of reaction completion. Use a standard mobile phase like 20-30% ethyl acetate in hexanes and visualize with a UV lamp.

  • Q: My product appears as two close spots on TLC and two sets of peaks in the NMR. Why?

    • A: You have likely formed a mixture of geometric isomers (E/Z isomers) of the oxime ether.[10] This is common when reacting with unsymmetrical ketones. Often, these isomers can be separated by careful column chromatography, but in many applications, the mixture is used in the subsequent step without separation.

Optimized Experimental Protocols

Protocol 1: General Procedure for Unhindered Ketones

This protocol is a robust starting point for most aliphatic and aromatic ketones.

  • To a round-bottom flask equipped with a reflux condenser, add the ketone (1.0 eq.), O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.1 eq.), and sodium acetate (1.5 eq.).

  • Add anhydrous ethanol to achieve a concentration of approximately 0.2–0.5 M with respect to the ketone.

  • Stir the mixture and heat to reflux (approx. 78-80 °C).

  • Monitor the reaction progress by TLC every 1-2 hours until the starting ketone is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Sterically Hindered or Unreactive Ketones

This protocol uses more forcing conditions to drive the reaction to completion.

  • To a sealable reaction vessel (e.g., a pressure tube), add the ketone (1.0 eq.), O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.2 eq.), and pyridine (2.0 eq.).

  • Add tert-butanol to achieve a concentration of 0.2–0.5 M.[7]

  • Seal the vessel and heat the mixture to 100-110 °C in an oil bath behind a safety shield.

  • Stir and maintain the temperature for 12-24 hours. Monitor by taking aliquots (after cooling) for TLC analysis.

  • After completion, cool to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Influence of Conditions on Reaction Rate
ParameterConditionEffect on RateRationale & Citation
pH pH 4-6Optimal Balances nucleophilicity of hydroxylamine and acid catalysis for dehydration.[3][5]
pH < 3Very Slow / Stalled Hydroxylamine is protonated and non-nucleophilic.[3]
pH > 7Very Slow Dehydration of the carbinolamine intermediate is not effectively catalyzed.
Temperature 25 °C (RT)Slow Insufficient energy for the dehydration step.
80 °C (EtOH Reflux)Moderate to Fast Standard condition providing sufficient thermal energy.
110 °C (t-BuOH Reflux)Fast Forcing condition for unreactive substrates; solvent minimizes decomposition.[6][7]
Base NaOAc, PyridineEffective Acts as a buffer to maintain optimal pH without causing side reactions.
NaOH, KOHNot Recommended Can lead to ketone aldol condensation and non-optimal pH.[9]
Solvent EthanolGood (General) Good solubility for reactants and suitable reflux temperature.
tert-ButanolExcellent (High Temp) Higher boiling point and stabilizes hydroxylamine against decomposition.[7]
References
  • Wikipedia. (n.d.). Oxime. Retrieved from Wikipedia. [Link]

  • Stingley, D. R. (1992). Process for the preparation of ketoximes. U.S. Patent No. 5,117,060. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from Organic Chemistry Portal. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from Quora. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from Khan Academy. [Link]

  • ResearchGate. (2025). Synthesis of Some Benzyl Oxime Ethers. Retrieved from ResearchGate. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]

  • Chemistry - The Mystery of Molecules. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube. [Link]

  • Ekeeda. (2019). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. [Link]

  • Zhao, Y., et al. (2011). Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry, 76(15), 6348–6355. [Link]

  • Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions. Retrieved from Chemistry LibreTexts. [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. [Link]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Chemie Brunschwig. (n.d.). Grignard Reaction. Retrieved from Chemie Brunschwig. [Link]

  • Czarnecka, K., et al. (2022). A Review of Biologically Active Oxime Ethers. Molecules, 27(15), 5041. [Link]

  • Wang, H., et al. (2025). Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer. Nature Communications. [Link]

  • Li, C. B., et al. (n.d.). A Convenient and Efficient Procedure for Oxime Ethers. Journal of the Chinese Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2015). Formation of an Oxime from a Ketone. YouTube. [Link]

  • Gormley, N. M., & Dove, A. P. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Journal of Materials Chemistry B, 4(21), 3717-3730. [Link]

  • ResearchGate. (n.d.). Oximation of ketones with NH2OH·HCl/nano Fe3O4 system. Retrieved from ResearchGate. [Link]

  • Tekluu, B., et al. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial Activity. Der Pharma Chemica, 15(4), 24-31. [Link]

  • Tutolo, B. M., et al. (2020). The effect of pH on rates of reaction and hydrogen generation during serpentinization. Geochimica et Cosmochimica Acta, 272, 1-22. [Link]

  • Scholars Research Library. (n.d.). Silver Oxide-Mediated Oxime Ether Synthesis. Retrieved from Scholars Research Library. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of O-(2-Bromobenzyl)hydroxylamine Hydrochloride and O-benzylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Introduction: Choosing the Right Tool for Oxime Ether Synthesis

In the landscape of modern synthetic chemistry, O-substituted hydroxylamines are indispensable reagents, primarily for their reliable reaction with aldehydes and ketones to form stable oxime ethers.[1][2] These motifs are crucial in drug discovery and development, appearing in a range of biologically active molecules.[1][3][4] Among the most common reagents in this class are O-benzylhydroxylamine hydrochloride and its substituted analogues.

This guide provides an in-depth comparison of the reactivity between O-benzylhydroxylamine hydrochloride and O-(2-Bromobenzyl)hydroxylamine hydrochloride. While structurally similar, the presence of an ortho-bromo substituent on the benzyl ring introduces significant electronic and steric effects that modulate the reactivity of the hydroxylamine moiety. Understanding these differences is critical for reaction optimization, predicting outcomes, and making informed decisions in the synthesis of complex molecular architectures. We will explore the underlying chemical principles, present a comparative framework for their reactivity, and provide detailed experimental protocols for their application.

Molecular Structure and the Influence of the Ortho-Bromo Substituent

The fundamental difference between the two molecules lies in the substitution pattern of the aromatic ring. O-benzylhydroxylamine possesses an unsubstituted phenyl group, whereas the 2-bromo analogue features a bromine atom at the ortho position.

dot

G cluster_0 Electronic Effect on O-(2-Bromobenzyl)hydroxylamine cluster_1 Consequence Br Br (Electron Withdrawing) Ring Aromatic Ring Br->Ring -I (Inductive Withdrawal) CH2 Benzylic CH₂ Ring->CH2 e⁻ pull O Oxygen CH2->O e⁻ pull NH2 Nitrogen (Nucleophile) O->NH2 e⁻ pull Result Reduced electron density on Nitrogen = Decreased Nucleophilicity NH2->Result

Caption: Inductive effect of the bromo group on nucleophilicity.

Comparative Reactivity in Oxime Formation

The primary reaction of these reagents is the nucleophilic addition to a carbonyl group to form an oxime ether. The reaction proceeds via the attack of the lone pair of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon.

[5]Hypothesis: Due to the electron-withdrawing nature of the 2-bromo substituent, O-(2-Bromobenzyl)hydroxylamine is expected to be a weaker nucleophile than its unsubstituted counterpart. This will result in a slower rate of reaction in oxime formation under identical conditions.

ParameterO-benzylhydroxylamine HClO-(2-Bromobenzyl)hydroxylamine HClRationale
Nucleophilicity HigherLowerThe electron-withdrawing bromo group reduces electron density on the nitrogen atom.
Reaction Rate FasterSlowerA less nucleophilic reagent will attack the electrophilic carbonyl carbon at a slower rate.
Reaction Conditions Standard conditions (e.g., room temperature, shorter reaction times).May require more forcing conditions (e.g., gentle heating, extended reaction times) to achieve comparable conversion.To compensate for the lower intrinsic reactivity.
Steric Hindrance MinimalPotentially higherThe ortho-bromo group may introduce some steric hindrance, further slowing the approach to the carbonyl, especially with sterically hindered ketones.

Experimental Protocol: General Procedure for Oxime Ether Synthesis

This protocol provides a robust starting point for the synthesis of oxime ethers from aldehydes or ketones. It is critical to recognize this as a self-validating system; successful synthesis relies on careful monitoring and potential adjustment based on the observed reactivity of the chosen hydroxylamine.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • O-benzylhydroxylamine hydrochloride or O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.1 - 1.2 eq)

  • Base (e.g., Sodium Acetate, Pyridine, or Sodium Bicarbonate, 1.5 - 2.0 eq)

  • Solvent (e.g., Ethanol, Methanol, or a mixture like Ethanol/Water)

  • Standard laboratory glassware and magnetic stirrer

G start Start: Setup Reaction dissolve 1. Dissolve Carbonyl & Hydroxylamine HCl in chosen solvent (e.g., Ethanol). start->dissolve add_base 2. Add Base (e.g., Sodium Acetate) to neutralize HCl and free the hydroxylamine. dissolve->add_base stir 3. Stir at Room Temperature. Monitor reaction by TLC. add_base->stir decision Reaction Complete? stir->decision decision->stir No (Consider gentle heating for the 2-bromo derivative) workup 4. Work-up: - Remove solvent in vacuo. - Partition between water and an organic solvent (e.g., Ethyl Acetate). decision->workup Yes extract 5. Extract aqueous layer with organic solvent. workup->extract dry 6. Dry combined organic layers over Na₂SO₄. extract->dry purify 7. Purify by column chromatography or recrystallization. dry->purify end End: Isolated Product purify->end

Sources

A Senior Application Scientist's Guide to O-(2-Bromobenzyl)hydroxylamine Hydrochloride and its Performance as a Hydroxylamine Reagent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and organic synthesis, the choice of reagents is paramount. It can be the deciding factor between a high-yielding, efficient reaction and a complex, low-yielding process. In the diverse family of hydroxylamine reagents, O-substituted benzylhydroxylamines are workhorses for creating oxime linkages and synthesizing hydroxamic acids. This guide provides an in-depth comparison of O-(2-Bromobenzyl)hydroxylamine hydrochloride with its isomeric and parent analogues, offering insights into how subtle structural changes can significantly impact reactivity, stability, and overall performance in key applications.

Introduction to O-Benzylhydroxylamine Reagents

O-Benzylhydroxylamine and its derivatives are widely used in medicinal chemistry and bioconjugation. Their primary function is to react with aldehydes and ketones to form stable oxime ethers. This "click-type" reaction is valued for its high chemoselectivity and reliability.[1][2] Furthermore, these reagents are crucial for the synthesis of hydroxamic acids, a functional group present in many enzyme inhibitors.[3] The stability of the resulting oxime bond can be influenced by the electronic nature of the substituents on the benzyl ring.[4]

This guide will focus on a comparative analysis of the following key hydroxylamine reagents:

  • O-(2-Bromobenzyl)hydroxylamine hydrochloride (the ortho-substituted compound)

  • O-(4-Bromobenzyl)hydroxylamine hydrochloride (the para-substituted isomer)

  • O-Benzylhydroxylamine hydrochloride (the unsubstituted parent compound)

  • Hydroxylamine hydrochloride (the simplest hydroxylamine salt)

We will explore how the position of the bromine substituent, or its absence, influences the reagent's utility in common synthetic applications.

The Decisive Role of Structure: Steric and Electronic Effects

The seemingly minor difference in the placement of a bromine atom on the benzyl ring—or the presence of the benzyl group itself—has profound implications for the reactivity of the hydroxylamine moiety. These effects can be broadly categorized as steric and electronic.

Steric Hindrance: The Ortho Effect

The bromine atom in the ortho position of O-(2-Bromobenzyl)hydroxylamine hydrochloride is in close proximity to the reactive hydroxylamine group. This creates steric bulk around the reaction center, which can hinder the approach of reactants. In contrast, the para-substituted isomer, O-(4-Bromobenzyl)hydroxylamine hydrochloride, has the bulky bromine atom positioned far from the reactive site, resulting in significantly less steric hindrance. The unsubstituted O-Benzylhydroxylamine hydrochloride presents an intermediate case.

This "ortho effect" is a well-established principle in organic chemistry and is expected to lead to slower reaction rates for the ortho-isomer compared to its para counterpart and the unsubstituted analogue in reactions like oxime formation.

Electronic Influence: Inductive and Resonance Effects

The bromine atom is an electronegative element, and its presence on the benzyl ring influences the electron density of the entire molecule through inductive and resonance effects.

  • Inductive Effect (-I): Bromine withdraws electron density through the sigma bond network, making the attached carbon more electrophilic. This effect is strongest at the ortho position and diminishes with distance.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions.

For halogens, the inductive effect generally outweighs the resonance effect. Therefore, the bromine atom acts as a net electron-withdrawing group, which can decrease the nucleophilicity of the hydroxylamine nitrogen. This electronic deactivation would be expected to be most pronounced in the ortho and para positions.

Caption: Factors influencing the reactivity of substituted hydroxylamine reagents.

Comparative Performance in Key Applications

Oxime Ligation

Oxime ligation is a cornerstone of bioconjugation and chemical biology, used to link molecules together under mild conditions.[4] The reaction involves the nucleophilic attack of the hydroxylamine on a carbonyl compound (an aldehyde or ketone).

Expected Reactivity Trend:

  • Hydroxylamine hydrochloride: Being the smallest and most unhindered, it is expected to react the fastest, although its applications can be limited by solubility and potential side reactions.[5]

  • O-(4-Bromobenzyl)hydroxylamine hydrochloride: The para-substituent has a minimal steric impact, and while the bromine is electron-withdrawing, this effect is somewhat attenuated by distance. It is expected to be a highly reactive O-substituted hydroxylamine.

  • O-Benzylhydroxylamine hydrochloride: The absence of an electron-withdrawing group makes its hydroxylamine moiety more nucleophilic than its bromo-substituted counterparts. Its reactivity is generally considered robust.

  • O-(2-Bromobenzyl)hydroxylamine hydrochloride: The combination of steric hindrance from the ortho-bromo group and its electron-withdrawing nature is predicted to make this the slowest reacting of the benzyl-substituted reagents.

Table 1: Predicted Relative Performance in Oxime Ligation

ReagentSteric HindranceElectronic EffectPredicted Reaction Rate
O-(2-Bromobenzyl)hydroxylamine hydrochloride HighElectron-withdrawingSlowest
O-(4-Bromobenzyl)hydroxylamine hydrochloride LowElectron-withdrawingFast
O-Benzylhydroxylamine hydrochloride MediumNeutralModerate to Fast
Hydroxylamine hydrochloride Very LowN/AFastest
Hydroxamic Acid Synthesis

Hydroxamic acids are synthesized by the reaction of a hydroxylamine with a carboxylic acid derivative, typically an ester or acyl chloride. This reaction is also sensitive to the nucleophilicity and steric accessibility of the hydroxylamine.

The same principles of steric and electronic effects apply here. Therefore, the expected trend in reactivity for hydroxamic acid synthesis mirrors that of oxime ligation. While patents describe the synthesis of O-benzylhydroxylamine hydrochloride with high purity (over 98%), specific yield comparisons for hydroxamic acid formation with its substituted analogues are not detailed.[6]

Stability and Handling Considerations

The stability of hydroxylamine reagents is a critical factor for their storage and use. Hydroxylamine and its salts can be unstable and are often stored as hydrochloride salts to improve their shelf life.[5][7] O-alkylation, as in the case of the benzylhydroxylamines, generally increases the stability of the molecule.

While specific data on the comparative stability of the bromo-substituted isomers is scarce, it is generally understood that the bulky ortho-substituent in O-(2-Bromobenzyl)hydroxylamine hydrochloride could potentially influence crystal packing and, consequently, its solid-state stability. However, all these reagents are typically stable crystalline solids when stored under appropriate conditions (cool, dry, and away from strong oxidizing agents).

Experimental Protocols

The following are generalized protocols for common applications of hydroxylamine reagents. Researchers should optimize these conditions for their specific substrates.

General Protocol for Oxime Formation
  • Dissolve the aldehyde or ketone substrate in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Add a slight excess (1.1 to 1.5 equivalents) of the hydroxylamine hydrochloride reagent.

  • If starting with the hydrochloride salt, add an equivalent of a mild base (e.g., sodium acetate, pyridine, or triethylamine) to liberate the free hydroxylamine.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup procedures, such as extraction and crystallization.

Oxime_Formation_Workflow Start Start Dissolve_Substrate Dissolve Carbonyl Substrate Start->Dissolve_Substrate Add_Hydroxylamine Add Hydroxylamine Reagent Dissolve_Substrate->Add_Hydroxylamine Add_Base Add Mild Base (if using HCl salt) Add_Hydroxylamine->Add_Base Reaction Stir at RT or Heat Add_Base->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Isolate Product Monitor->Workup End End Workup->End

Caption: A generalized workflow for oxime formation.

General Protocol for Hydroxamic Acid Synthesis from an Ester
  • Dissolve the ester in a suitable solvent, such as methanol or ethanol.

  • Prepare a solution of the hydroxylamine hydrochloride (2-3 equivalents) in the same solvent.

  • Add a strong base, such as sodium hydroxide or potassium hydroxide (3-4 equivalents), to the hydroxylamine solution to generate the free hydroxylamine in situ.

  • Add the hydroxylamine solution to the ester solution and stir at room temperature or with heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to precipitate the hydroxamic acid, which can then be collected by filtration.

Conclusion and Recommendations

The choice between O-(2-Bromobenzyl)hydroxylamine hydrochloride and its analogues depends on the specific requirements of the synthetic transformation.

  • For applications where rapid reaction kinetics are essential , such as in certain bioconjugation protocols, O-(4-Bromobenzyl)hydroxylamine hydrochloride or the unsubstituted O-Benzylhydroxylamine hydrochloride are likely to be superior choices due to their lower steric hindrance.

  • O-(2-Bromobenzyl)hydroxylamine hydrochloride , with its sterically hindered and electronically deactivated nature, may offer advantages in situations requiring greater selectivity or a more controlled, slower reaction rate. The ortho-bromo substituent can also serve as a handle for further synthetic modifications through cross-coupling reactions.

  • For simple, cost-effective syntheses where the presence of a benzyl group is not required, hydroxylamine hydrochloride remains a viable, albeit less stable, option.[8]

Ultimately, the ideal reagent is application-dependent. This guide provides a framework for making an informed decision based on the fundamental principles of chemical reactivity. It is always recommended to perform small-scale test reactions to determine the optimal reagent and conditions for a specific synthetic challenge.

References

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

  • Google Patents. (2012). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Wikipedia. (2023). Hydroxylammonium chloride. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10339–10372. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride (5479-11-1). Retrieved from [Link]

  • PubChem. (n.d.). O-(4-Bromobenzyl)hydroxylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • ACS Publications. (2025). Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (1943). US2319669A - Process for preparing hydroxylamine hydrochloride.
  • PubMed. (2023). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (1998). US5808150A - Stabilization of hydroxylamine solutions.
  • ACS Publications. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Retrieved from [Link]

  • The Role of Hydroxylamine Hydrochloride in Modern Organic Synthesis. (2026). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

  • ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized O-(2-Bromobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules and complex organic structures. Its utility in creating novel therapeutics demands an exceptionally high degree of purity, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] For researchers and drug development professionals, a robust and reliable analytical strategy to assess the purity of this intermediate is not just a quality control measure; it is a fundamental component of the entire development lifecycle.

This guide provides an in-depth comparison of various analytical techniques for determining the purity of O-(2-Bromobenzyl)hydroxylamine hydrochloride. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a framework for selecting the most appropriate analytical approach based on specific research and development needs.

Understanding the Impurity Profile

The purity analysis of a synthesized compound begins with understanding the potential impurities that can arise from its synthesis. The common industrial synthesis of O-substituted hydroxylamines involves the alkylation of hydroxylamine or its protected forms with a benzyl halide.[2][3] In the case of O-(2-Bromobenzyl)hydroxylamine hydrochloride, the reaction of 2-bromobenzyl bromide with a hydroxylamine source can lead to several predictable impurities:

  • Starting Materials: Unreacted 2-bromobenzyl bromide and hydroxylamine hydrochloride.

  • Over-alkylation Products: N,O-bis(2-bromobenzyl)hydroxylamine and O,O-bis(2-bromobenzyl)hydroxylamine, which can form if the reaction is not carefully controlled.[3]

  • Side-reaction Products: Impurities arising from reactions with the solvent or degradation of starting materials.

  • Isomeric Impurities: Contaminants from the 2-bromobenzyl bromide source, such as 3- or 4-bromobenzyl isomers.

A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these potential impurities with high sensitivity and specificity.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique is sufficient to declare a compound "pure." Regulatory bodies and sound scientific practice demand the use of orthogonal methods—techniques that measure the same attribute (purity) using different chemical or physical principles. This approach provides a much higher degree of confidence in the analytical results.

Below is a comparison of the most common techniques for analyzing O-(2-Bromobenzyl)hydroxylamine hydrochloride.

TechniquePrincipleAdvantagesDisadvantagesIdeal Application
Reverse-Phase HPLC (RP-HPLC) Partitioning based on polarityHigh resolution, quantitative accuracy, widely availableRequires a chromophore for UV detection; may require derivatizationRoutine quality control (QC), purity assay, stability testing
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and partitioning, with mass-based detectionExcellent for volatile impurities, high sensitivity, structural confirmationNot suitable for non-volatile or thermally labile compounds like the HCl saltIdentification of volatile organic impurities, starting material residues
Nuclear Magnetic Resonance (¹H NMR) Absorption of radiofrequency by atomic nuclei in a magnetic fieldProvides detailed structural information, quantitative (qNMR), non-destructiveLower sensitivity than chromatographic methods, complex mixture analysis can be challengingStructural confirmation, identification and quantification of major impurities
Potentiometric Titration Measurement of potential change during a redox or acid-base reactionSimple, inexpensive, absolute quantification methodNon-specific, only quantifies total basic/acidic components, lower sensitivityAssay of the hydrochloride salt content

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Rationale: RP-HPLC is the preferred method for purity determination in pharmaceutical analysis due to its high resolving power and quantitative precision. O-(2-Bromobenzyl)hydroxylamine hydrochloride possesses a benzene ring, which acts as a chromophore, allowing for detection by UV spectrophotometry. A C18 column is selected as the stationary phase due to the non-polar nature of the benzyl moiety, ensuring good retention and separation from more polar or non-polar impurities.

Detailed Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical grade)

    • Ortho-phosphoric Acid (Analytical grade)

    • Purified Water (18.2 MΩ·cm)

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.01M KH₂PO₄ buffer, pH adjusted to 2.5 with H₃PO₄
    Mobile Phase B Acetonitrile
    Gradient 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-31 min (80% to 20% B), 31-40 min (20% B)
    Flow Rate 1.0 mL/min
    Column Temperature 40°C[4]
    Detection Wavelength 254 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of O-(2-Bromobenzyl)hydroxylamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the sample solution.

    • Identify the main peak corresponding to O-(2-Bromobenzyl)hydroxylamine hydrochloride.

    • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Purity Data

Batch NumberMain Peak Area %Impurity 1 (Starting Material) %Impurity 2 (Over-alkylation) %Total Impurities %Purity %
SYN-001 99.650.150.080.3599.65
SYN-002 98.910.450.221.0998.91
SYN-003 99.880.05Not Detected0.1299.88
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

Rationale: While the hydrochloride salt itself is not suitable for GC, this technique is invaluable for detecting residual volatile starting materials like 2-bromobenzyl bromide or extraction solvents. The sample must be neutralized to its free base form, which is more volatile. Mass spectrometry provides definitive identification of the impurities.

Detailed Protocol: Volatile Impurity Analysis by GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Reagents:

    • Dichloromethane (DCM, GC grade)

    • Sodium Bicarbonate solution (5% w/v)

    • Anhydrous Sodium Sulfate

  • Sample Preparation (Free Base Extraction):

    • Dissolve ~50 mg of the hydrochloride salt sample in 10 mL of purified water.

    • Slowly add 5% sodium bicarbonate solution until the pH is ~8-9 to neutralize the HCl and form the free base.

    • Extract the aqueous solution three times with 10 mL of DCM.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and carefully concentrate the solution to ~1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    Parameter Condition
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow 1.2 mL/min
    Inlet Temperature 250°C
    Injection Mode Split (20:1)
    Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
    MS Transfer Line 280°C
    Ion Source Temp 230°C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40-450 amu |

Nuclear Magnetic Resonance (¹H NMR): For Structural Confirmation and Quantification

Rationale: ¹H NMR is a powerful tool for confirming the identity of the synthesized compound and identifying major impurities without the need for reference standards for those impurities. The chemical shifts and integration of the peaks provide a wealth of structural information. The distinct signals for the aromatic protons, the benzylic CH₂ group, and the exchangeable protons of the hydroxylamine and hydrochloride can be clearly identified.[5][6]

Detailed Protocol: ¹H NMR Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

    • Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~11.3 ppm: Broad singlet, 2H (protons on the nitrogen, exchangeable with D₂O).

    • ~7.4 ppm: Multiplet, 4H (aromatic protons).

    • ~5.1 ppm: Singlet, 2H (benzylic -CH₂- protons).[5]

  • Purity Estimation: The presence of unexpected signals can indicate impurities. For example, a singlet around 4.7 ppm could indicate residual 2-bromobenzyl bromide. The relative integration of impurity peaks compared to the main compound's peaks can be used to estimate their concentration.

Visualizing the Analytical Workflow

A structured workflow is essential for a comprehensive and efficient purity analysis.

Purity_Analysis_Workflow Purity Analysis Workflow for O-(2-Bromobenzyl)hydroxylamine HCl cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity Assessment cluster_2 Orthogonal & Specific Analyses cluster_3 Data Review & Reporting Sample Synthesized Batch Received Visual Visual Inspection (Color, Appearance) Sample->Visual Solubility Solubility Test (Water, Organic Solvents) Visual->Solubility HPLC RP-HPLC Analysis (Purity Assay, Impurity Profile) Solubility->HPLC NMR ¹H NMR Analysis (Identity Confirmation) Solubility->NMR GCMS GC-MS Analysis (Volatile Impurities) HPLC->GCMS If volatile impurities suspected Titration Potentiometric Titration (HCl Content Assay) HPLC->Titration For salt content confirmation Review Compile & Review All Data HPLC->Review NMR->Review GCMS->Review Titration->Review Report Generate Certificate of Analysis (CoA) Review->Report

Caption: A comprehensive workflow for the purity analysis of O-(2-Bromobenzyl)hydroxylamine HCl.

Choosing the Right Method: A Logic Diagram

The choice of analytical technique often depends on the stage of development and the specific question being asked.

Method_Selection_Diagram Method Selection Logic Start What is the analytical goal? Goal_RoutineQC Routine QC / Batch Release Start->Goal_RoutineQC Goal_Identity Identity Confirmation Start->Goal_Identity Goal_ImpurityID Unknown Impurity ID Start->Goal_ImpurityID Method_HPLC Use validated RP-HPLC method Goal_RoutineQC->Method_HPLC Method_NMR Use ¹H NMR Goal_Identity->Method_NMR Method_GCMS Is impurity volatile? Goal_ImpurityID->Method_GCMS Method_LCMS Use LC-MS/MS Method_GCMS->Method_LCMS No Method_GCMS_Yes Use GC-MS Method_GCMS->Method_GCMS_Yes Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The purity analysis of O-(2-Bromobenzyl)hydroxylamine hydrochloride is a multi-faceted process that requires a combination of orthogonal analytical techniques. While RP-HPLC serves as the primary tool for routine quality control and quantitative purity assessment, it must be complemented by methods like ¹H NMR for definitive structural confirmation and GC-MS for the analysis of volatile impurities. By understanding the principles, advantages, and limitations of each method, researchers can design a robust analytical strategy that ensures the quality and safety of this critical pharmaceutical intermediate, thereby supporting the successful development of new medicines.

References

  • Title: Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media Source: MDPI URL: [Link]

  • Title: Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography Source: Google Patents URL
  • Title: The Science Behind N-Benzylhydroxylamine Hydrochloride: Purity and Application Source: Autech Industry URL: [Link]

  • Title: Method for preparing O-benzylhydroxylamine hydrochloride Source: Google Patents URL
  • Title: HYDROXYLAMINE HCL Source: Ataman Kimya URL: [Link]

  • Title: Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride Source: MDPI URL: [Link]

  • Title: Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method Source: American Journal of Biomedical Science and Research URL: [Link]

  • Title: Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Source: The Royal Society of Chemistry URL: [Link]

Sources

A Technical Guide to the Comparative Efficacy of Substituted O-Benzylhydroxylamines as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of O-Benzylhydroxylamines in Cancer Immunotherapy

O-benzylhydroxylamine and its derivatives are a class of organic compounds characterized by a benzyloxy group attached to a nitrogen atom (C₆H₅CH₂ONH₂)[1]. This versatile scaffold has found significant utility in medicinal chemistry, serving as a key building block for various biologically active agents[1]. Recently, these derivatives have gained prominence as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme implicated in tumor immune escape[1][2]. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan, and its upregulation in the tumor microenvironment leads to immunosuppression[1]. Consequently, the development of effective IDO1 inhibitors is a key strategy in cancer immunotherapy. This guide provides an in-depth comparative analysis of the efficacy of substituted O-benzylhydroxylamines as IDO1 inhibitors, supported by experimental data and detailed protocols.

The Rationale Behind O-Benzylhydroxylamines as IDO1 Inhibitors: A Mechanistic Perspective

The inhibitory activity of O-benzylhydroxylamine derivatives against IDO1 is rooted in their ability to act as structural mimics of a key transition state in the enzyme's catalytic cycle[2]. The prevailing mechanistic hypothesis suggests that the O-benzylhydroxylamine moiety mimics the alkylperoxy intermediate formed during the oxidation of tryptophan[2]. This allows the inhibitor to bind to the heme iron within the active site of IDO1, thereby blocking the binding of the natural substrate, L-tryptophan, and halting the catalytic process.

The efficacy of these inhibitors can be significantly influenced by the nature and position of substituents on the benzyl ring. Strategic modifications can enhance binding affinity and optimize pharmacokinetic properties. This structure-activity relationship (SAR) is a central theme in the development of potent and selective O-benzylhydroxylamine-based IDO1 inhibitors.

Mechanism of IDO1 Inhibition by O-Benzylhydroxylamines cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibitory Action IDO1 IDO1 Active Site (Heme Iron) Alkylperoxy Alkylperoxy Intermediate (Transition State) IDO1->Alkylperoxy Forms Tryptophan L-Tryptophan (Substrate) Tryptophan->IDO1 Binds to Product N-Formylkynurenine Alkylperoxy->Product Converts to Inhibitor Substituted O-Benzylhydroxylamine Inhibitor->IDO1 Binds to Heme Iron (Mimics Transition State)

Figure 1: Mechanism of IDO1 inhibition.

Comparative Efficacy of Substituted O-Benzylhydroxylamines as IDO1 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%[2]. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the comparative efficacy of various substituted O-benzylhydroxylamine derivatives against IDO1, as determined by in vitro enzymatic assays[2].

Compound IDR¹ (ortho)R² (meta)R³ (para)IDO1 IC₅₀ (µM)
1 HHH0.8 ± 0.1
2 HIH0.2 ± 0.0
3 HBrH0.3 ± 0.0
4 HClH0.2 ± 0.0
5 HCF₃H0.2 ± 0.0
6 IHH0.4 ± 0.0
7 BrHH0.4 ± 0.0
8 ClHH0.4 ± 0.1
9 CF₃HH0.5 ± 0.1
10 OHHH11.2 ± 0.8
11 HHOH10.4 ± 0.9

Analysis of Structure-Activity Relationship (SAR):

The data presented in the table reveals a clear structure-activity relationship for O-benzylhydroxylamine derivatives as IDO1 inhibitors. The unsubstituted parent compound (Compound 1) exhibits a sub-micromolar IC50 value, establishing the O-benzylhydroxylamine scaffold as a potent starting point[2].

A significant enhancement in inhibitory potency is observed with the introduction of halogen substituents at the meta-position (R²) of the benzyl ring. Compounds with iodine (Compound 2), bromine (Compound 3), chlorine (Compound 4), and trifluoromethyl (Compound 5) at the meta-position all display a notable decrease in their IC50 values, indicating stronger inhibition[2]. This suggests that the electronic and steric properties of these substituents in the meta-position are crucial for optimal interaction with the IDO1 active site.

Conversely, substitutions at the ortho-position (R¹) with the same halogens (Compounds 6, 7, and 8) or a trifluoromethyl group (Compound 9) result in a slight decrease in potency compared to their meta-substituted counterparts[2]. The introduction of a hydroxyl group at either the ortho (Compound 10) or para (Compound 11) position leads to a dramatic reduction in inhibitory activity, highlighting the sensitivity of the binding pocket to polar substituents at these positions[2].

Experimental Protocol: In Vitro IDO1 Inhibition Assay

To ensure the reproducibility and validity of the comparative efficacy data, a detailed experimental protocol for a standard in vitro IDO1 inhibition assay is provided below. This protocol is based on established methodologies for assessing IDO1 activity[2].

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Substituted O-benzylhydroxylamine derivatives (test compounds)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant human IDO1 in potassium phosphate buffer.

    • Prepare a stock solution of L-tryptophan in water.

    • Prepare a reaction cocktail containing ascorbic acid, methylene blue, and catalase in potassium phosphate buffer.

    • Prepare serial dilutions of the substituted O-benzylhydroxylamine test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Potassium phosphate buffer

      • IDO1 enzyme solution

      • Test compound solution at various concentrations (or solvent control)

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Add the L-tryptophan solution to each well to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes.

  • Termination of Reaction and Detection:

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate the plate at 65°C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Measure the absorbance at 490 nm using a spectrophotometer. The absorbance is proportional to the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare IDO1, Tryptophan, Reaction Cocktail, and Test Compound Solutions B Add Buffer, IDO1, and Test Compound to Plate A->B C Pre-incubate at RT for 10 min B->C D Add Tryptophan to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction with TCA and Hydrolyze E->F G Centrifuge and Transfer Supernatant F->G H Add Ehrlich's Reagent and Measure Absorbance G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Figure 2: Experimental workflow for IDO1 inhibition assay.

Conclusion: Guiding Future Drug Discovery Efforts

This guide has provided a comprehensive comparative analysis of substituted O-benzylhydroxylamines as inhibitors of the crucial cancer immunotherapy target, IDO1. The experimental data clearly demonstrates that the O-benzylhydroxylamine scaffold is a promising starting point for the development of potent IDO1 inhibitors. The structure-activity relationship analysis highlights the critical role of substituent placement, with meta-halogenation proving to be a particularly effective strategy for enhancing inhibitory efficacy.

The detailed experimental protocol provided serves as a self-validating system for researchers to independently verify and expand upon these findings. By understanding the causal relationships between chemical structure and inhibitory activity, and by employing robust experimental methodologies, drug development professionals can more effectively design and synthesize the next generation of O-benzylhydroxylamine-based IDO1 inhibitors with improved potency and selectivity, ultimately contributing to the advancement of cancer immunotherapy.

References

  • Malachowski, W. P., et al. (2016). O-alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576. [Link]

Sources

A Senior Application Scientist's Guide to Bioconjugation: Benchmarking O-(2-Bromobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of innovation. The choice of bioconjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. This guide provides an in-depth, data-driven comparison of O-(2-Bromobenzyl)hydroxylamine hydrochloride, a key reagent in oxime ligation, against three other widely employed bioconjugation strategies: maleimide-thiol coupling, N-hydroxysuccinimide (NHS) ester chemistry, and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Herein, we will dissect the underlying chemical principles of each method, present a quantitative comparison of their performance metrics, and provide detailed experimental protocols to empower you to make an informed decision for your specific application.

The Chemistry of Bioconjugation: A Mechanistic Overview

Understanding the chemical reactions that underpin each bioconjugation strategy is fundamental to appreciating their respective strengths and limitations.

Oxime Ligation with O-(2-Bromobenzyl)hydroxylamine Hydrochloride

Oxime ligation is a chemoselective reaction between a hydroxylamine derivative, such as O-(2-Bromobenzyl)hydroxylamine hydrochloride, and an aldehyde or ketone to form a stable oxime linkage.[1][2] This reaction is a cornerstone of bioorthogonal chemistry, meaning it can proceed in a biological environment without interfering with native biochemical processes.[3]

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime bond. The reaction rate is pH-dependent and is often accelerated by nucleophilic catalysts like aniline or its derivatives.[2][4]

G reagent O-(2-Bromobenzyl)hydroxylamine intermediate Hemiaminal Intermediate reagent->intermediate Nucleophilic Attack carbonyl Aldehyde/Ketone on Biomolecule carbonyl->intermediate oxime Stable Oxime Linkage intermediate->oxime Dehydration (H₂O loss)

Caption: Mechanism of Oxime Ligation.

Maleimide-Thiol Coupling

This widely used method involves the reaction of a maleimide group with a sulfhydryl (thiol) group, typically from a cysteine residue in a protein.[5] The reaction is a Michael addition, forming a stable thioether bond.[5]

The reaction is highly efficient and proceeds rapidly at near-neutral pH (6.5-7.5).[6] However, at pH values above 7.5, maleimides can also react with amines, potentially leading to off-target modifications.[6] A significant consideration is the stability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to conjugate degradation.[5][7] Hydrolysis of the succinimide ring can mitigate this instability.[7]

G maleimide Maleimide Reagent adduct Thiosuccinimide Adduct maleimide->adduct Michael Addition thiol Thiol on Biomolecule (Cysteine) thiol->adduct hydrolyzed Hydrolyzed (Stable) Adduct adduct->hydrolyzed Hydrolysis

Caption: Maleimide-Thiol Conjugation and Subsequent Hydrolysis.

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters are highly reactive compounds that readily form stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[8] The reaction proceeds optimally at a slightly alkaline pH of 8.3-8.5.[8]

A primary challenge with NHS ester chemistry is the potential for lack of specificity, as proteins often have multiple lysine residues on their surface, leading to a heterogeneous mixture of conjugates.[9] Furthermore, NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired amidation reaction.[6]

G nhs NHS Ester Reagent amide Stable Amide Bond nhs->amide Nucleophilic Acyl Substitution hydrolysis Hydrolyzed NHS Ester (Inactive) nhs->hydrolysis Hydrolysis (competing reaction) amine Primary Amine on Biomolecule (Lysine) amine->amide

Caption: NHS Ester Reaction with a Primary Amine.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a powerful bioorthogonal "click" chemistry reaction that involves the [3+2] cycloaddition of a strained alkyne (e.g., a cyclooctyne derivative like DBCO) and an azide to form a stable triazole linkage.[] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[]

The reaction is highly specific and proceeds with favorable kinetics, although generally slower than the fastest copper-catalyzed azide-alkyne cycloadditions (CuAAC).[11] The choice of cyclooctyne can significantly impact the reaction rate.[12]

G alkyne Strained Alkyne (e.g., DBCO) triazole Stable Triazole Linkage alkyne->triazole [3+2] Cycloaddition azide Azide on Biomolecule azide->triazole

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Performance Comparison

The selection of a bioconjugation reagent is often a trade-off between reaction kinetics, stability, and specificity. The following table summarizes key performance metrics for the discussed chemistries. It is important to note that direct comparisons can be challenging as reaction conditions and model systems vary across studies.

FeatureOxime LigationMaleimide-ThiolNHS Ester ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Target Functional Group Aldehyde, KetoneThiol (Cysteine)Primary Amine (Lysine, N-terminus)Azide
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) *10⁻³ - 1[2][4]10² - 10³[9]~10²10⁻³ - 10¹[1][11]
Optimal pH 4.5 - 7.0[2]6.5 - 7.5[6]8.3 - 8.5[8]Physiological (Broad range)
Linkage Stability High hydrolytic stability[2]Thiosuccinimide susceptible to retro-Michael addition; hydrolysis of ring increases stability[7]Very high (Amide bond)Very high (Triazole ring)
Specificity High (Bioorthogonal)High for thiols at pH < 7.5Low (targets multiple lysines)Very high (Bioorthogonal)
Catalyst Required Often aniline-based catalysts used to increase rate[4]NoNoNo

*Rate constants are approximate and can vary significantly based on reactants, solvent, temperature, and catalyst presence.

Experimental Protocols: A Comparative Workflow

To provide a practical framework for comparison, we present generalized protocols for the conjugation of a fluorescent dye to an antibody using each of the four methods.

General Experimental Workflow for Comparative Analysis

G start Prepare Antibody and Reagent Solutions reaction Incubate Antibody and Reagent under Optimal Conditions start->reaction purification Purify Conjugate (e.g., Size Exclusion Chromatography) reaction->purification analysis Analyze Conjugate (UV-Vis, SDS-PAGE, Mass Spec) purification->analysis stability Assess Stability (e.g., in plasma) analysis->stability

Caption: General workflow for comparing bioconjugation reactions.

Protocol 1: Oxime Ligation using O-(2-Bromobenzyl)hydroxylamine Hydrochloride

This protocol assumes the antibody has been pre-modified to contain an aldehyde group.

  • Reagent Preparation:

    • Dissolve the aldehyde-modified antibody in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 6.0).

    • Prepare a stock solution of O-(2-Bromobenzyl)hydroxylamine hydrochloride in DMSO.

    • Prepare a stock solution of aniline catalyst in DMSO.

  • Conjugation Reaction:

    • To the antibody solution, add the O-(2-Bromobenzyl)hydroxylamine hydrochloride stock solution to achieve a 10-50 fold molar excess.

    • Add the aniline catalyst stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.

  • Purification and Analysis:

    • Purify the antibody-dye conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the dye (at its λmax).

Protocol 2: Maleimide-Thiol Conjugation

This protocol requires the antibody to have accessible cysteine residues. If necessary, interchain disulfides can be partially reduced.

  • Antibody Reduction (Optional):

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a 2-5 fold molar excess over the antibody.

    • Incubate at 37°C for 30-60 minutes.

    • Remove the reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately after reduction and purification, add the maleimide-functionalized dye (dissolved in DMSO) to the antibody solution at a 5-20 fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a free thiol, such as N-acetylcysteine.

    • Purify the conjugate as described in Protocol 1.

Protocol 3: NHS Ester Conjugation
  • Reagent Preparation:

    • Dissolve the antibody in an amine-free buffer with a pH of 8.3-8.5 (e.g., 100 mM sodium bicarbonate buffer).

    • Prepare a fresh stock solution of the NHS ester-functionalized dye in DMSO.

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the antibody solution to achieve a 5-20 fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

    • Purify the conjugate as described in Protocol 1.

Protocol 4: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol assumes the antibody has been pre-modified to contain an azide group.

  • Reagent Preparation:

    • Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the strained alkyne (e.g., DBCO)-functionalized dye in DMSO.

  • Conjugation Reaction:

    • Add the strained alkyne stock solution to the antibody solution to achieve a 2-10 fold molar excess.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the conjugate as described in Protocol 1. No quenching step is typically required due to the high specificity of the reaction.

Concluding Remarks: Selecting the Optimal Reagent

The choice of bioconjugation strategy is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

  • O-(2-Bromobenzyl)hydroxylamine hydrochloride and the resulting oxime ligation offer excellent specificity and a highly stable linkage, making it a strong choice for applications where bioorthogonality is paramount and an aldehyde or ketone handle can be introduced into the biomolecule.

  • Maleimide-thiol chemistry provides rapid kinetics and high efficiency for targeting cysteine residues. However, the potential for instability of the thiosuccinimide linkage must be addressed, either through subsequent hydrolysis or by using next-generation maleimide reagents.[7]

  • NHS ester chemistry is a straightforward method for modifying lysine residues, but often results in heterogeneous products. This may be acceptable for applications where precise control over the conjugation site is not critical.

  • SPAAC offers the highest degree of bioorthogonality and a very stable linkage, making it ideal for in vivo applications and experiments in complex biological media. The reaction kinetics are generally favorable, though they can be slower than some other methods.

By understanding the principles and performance metrics outlined in this guide, researchers can navigate the landscape of bioconjugation with greater confidence, ultimately leading to the development of more robust and effective bioconjugates for a wide range of scientific and therapeutic applications.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.
  • Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of Chemical Research, 44(9), 666–676.
  • Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide-thiol conjugates.
  • Samara Journal of Science. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science, 25(3), 226-243.
  • Junutula, J. R., Raab, H., Clark, S., Bhakta, S., Leipold, D. D., Weir, S., ... & Polakis, P. (2008). Site-specific conjugation of a cytotoxic drug to an antibody improves the therapeutic index.
  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development.
  • Lyon, R. P., Bovee, T. D., Doronina, S. O., Burke, P. J., Hunter, J. H., Neff-LaFord, H. D., ... & Senter, P. D. (2015). Reducing the sphericity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.
  • Bode, J. W., Fox, R. M., & Olsen, J. A. (2015). Critical evaluation and rate constants of chemoselective ligation reactions for stoichiometric conjugations in water. ACS Chemical Biology, 10(1), 1026–1033.
  • Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43–59.
  • Plamont, M.-A., Billon, M., L'Hostis, A., D'Astorg, S., & Gissot, A. (2022). Comparison of protein labeling methods involving protein tags. In A Guide to Small Fluorescent Probes for Single-Molecule Biophysics.
  • Karver, M. R., Weiss, T., & Gaich, T. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 14(8), 2066–2073.
  • Wall, A., Wills, A. G., Forte, N., Bahou, C., Bonin, L., Nicholls, K., ... & Baker, J. R. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates.
  • ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. Retrieved from [Link]

  • Rashidian, M., Kumar, K., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Zhang, D., et al. (2016). Enzymatic Prenylation and Oxime Ligation for the Synthesis of Stable and Homogeneous Protein-Drug Conjugates for Targeted Therapy.
  • ResearchGate. (n.d.). Comparison of protein labeling methods involving protein tags. Retrieved from [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Click chemistry: reaction rates and their suitability for biomedical applications. Chemical Society Reviews, 39(4), 1272–1279.
  • Chen, J., et al. (2022).
  • Staben, L. R., Koenig, S. G., & Lehar, S. M. (2016). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
  • Wall, A., et al. (2020).
  • Li, F., & Mahato, R. I. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Molecular Pharmaceutics, 14(5), 1321–1324.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development.
  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Central Science, 7(8), 1251–1265.
  • ResearchGate. (n.d.). a) Azides and cyclooctynes used for reaction kinetics investigations by NMR; b) Second‐order rate constants (25 °C in CDCl3, n=3). Retrieved from [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]

  • Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. Retrieved from [Link]

  • ADC Review. (2019). What are Stable Linkers?. Retrieved from [Link]

  • Finn, M. G., & Fokin, V. V. (2010). Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. Journal of the American Chemical Society, 132(33), 11544–11551.
  • Panowski, S., et al. (2014). Site-Specific Antibody-Drug Conjugation through Glycoengineering.
  • Shen, B. Q., et al. (2012).
  • Raines, R. T. (2016). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Protein Science, 25(7), 1231-1237.
  • Singh, A., & Kumar, S. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Chemical Science, 14(47), 13348-13366.
  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

  • Lu, D., et al. (2018). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy.
  • Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 282, 101-109.

Sources

Safety Operating Guide

Personal protective equipment for handling O-(2-Bromobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: O-(2-Bromobenzyl)hydroxylamine hydrochloride

A Senior Application Scientist's Directive on Safe and Effective Use

Welcome, colleagues. In our work, we encounter novel reagents that are pivotal to discovery but demand our utmost respect and diligence in handling. O-(2-Bromobenzyl)hydroxylamine hydrochloride is one such compound. Its structure, combining a reactive hydroxylamine core with a halogenated aromatic group, presents a dual-hazard profile that necessitates a handling protocol grounded in first principles of chemical safety.

This guide is not a simple checklist. It is a distillation of technical data and field-proven experience, designed to empower you to work safely and effectively. We will move beyond simply listing personal protective equipment (PPE) to explain the causality behind each recommendation, ensuring your safety protocols are robust, intuitive, and self-validating. Our commitment to your safety extends beyond the product itself; it is our mission to provide the critical information you need to advance your research with confidence.

Immediate Safety Profile & Hazard Analysis

To handle a chemical properly, we must first understand its inherent risks. The hazard profile of O-(2-Bromobenzyl)hydroxylamine hydrochloride is derived from its two key functional components: the hydroxylamine hydrochloride salt and the bromobenzyl group.

  • The Hydroxylamine Core: This functional group is associated with significant health hazards. Hydroxylamine hydrochloride is known to be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1][2] Critically, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, hydroxylamine derivatives can be thermally unstable and may pose an explosion risk when heated.[2] Dust from the solid form can also create an explosive mixture in the air.[2][3]

  • The Halogenated Aromatic Group (2-Bromobenzyl): As a halogenated organic compound, this portion of the molecule requires specific consideration. Vapors of halogenated compounds can cause liver damage and some are suspected carcinogens.[4] During combustion or in the event of a fire, halogenated organics can decompose to form highly toxic gases, including hydrogen chloride.[5]

Therefore, all handling procedures must be designed to mitigate exposure to a substance that is a suspected carcinogen, a skin/eye irritant, a potential sensitizer, and acutely toxic, while also controlling the risks of dust formation and environmental release.[6]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving O-(2-Bromobenzyl)hydroxylamine hydrochloride.

Task/OperationRequired PPEScientific Rationale
Receiving/Unpacking • Nitrile Gloves• Safety Glasses• Lab CoatProtects against incidental contact with potentially contaminated outer packaging.[6]
Weighing/Aliquotting Solid • Double-Gloving (Nitrile)• Chemical Splash Goggles• Lab Coat (fully buttoned)• N95/P100 Particulate RespiratorThis is the highest-risk activity for generating airborne dust. A respirator is mandatory to prevent inhalation of the potent solid.[7][8] Goggles provide a full seal against eye contact with fine particles. Double-gloving prevents contamination transfer.[9]
Solution Preparation • Nitrile Gloves• Chemical Splash Goggles• Lab CoatMitigates risks from splashes of the dissolved compound. While the dust inhalation risk is lower, the dissolved chemical can still be absorbed through the skin or damage eyes upon contact.[10]
Use in Reaction / Transfers • Nitrile Gloves• Safety Glasses• Lab CoatStandard PPE for handling solutions containing the reagent. Upgrade to chemical splash goggles if there is a significant risk of splashing.[10]
Waste Handling / Spill Cleanup • Double-Gloving (Nitrile)• Chemical Splash Goggles• Lab Coat• N95/P100 Particulate Respirator (for solid spills)Assumes the highest potential for exposure. A respirator is crucial when cleaning solid spills to prevent inhalation of aerosolized particles.

The following workflow provides a logical pathway for determining the appropriate level of protection for any task.

PPE_Selection_Workflow cluster_start start Assess Task Involving O-(2-Bromobenzyl)hydroxylamine HCl q1 Is the material a solid powder? start->q1 q2 Is there a significant splash potential? q1->q2 ppe_respirator Add: N95/P100 Respirator q1->ppe_respirator Yes ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses q2->ppe_base No ppe_goggles Upgrade to: Chemical Splash Goggles q2->ppe_goggles Yes ppe_respirator->q2

PPE Selection Workflow for O-(2-Bromobenzyl)hydroxylamine hydrochloride.

Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure during one of the most critical handling steps. All operations must be performed inside a certified chemical fume hood.[11]

  • Preparation of Workspace:

    • Decontaminate the fume hood surface.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

    • Position a calibrated analytical balance within the hood, or use a dedicated ventilated balance enclosure.

    • Assemble all necessary equipment before retrieving the chemical: receiving flask, spatulas, wash bottle with solvent, and labeled waste containers.

  • Donning PPE:

    • Put on all PPE as specified for "Weighing/Aliquotting Solid" in the table above. Ensure the respirator has a proper seal.

  • Handling the Chemical:

    • Retrieve the reagent container from its designated storage location.[1] Keep it in a secondary container during transport.

    • Slowly and carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the receiving flask. Avoid any rapid movements.

    • Once the desired mass is obtained, securely close the primary reagent container.

  • Preparing the Solution:

    • Carefully add the weighed solid to the solvent in the receiving flask.

    • Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.

    • Stir or swirl the mixture gently until the solid is fully dissolved.

  • Decontamination and Cleanup:

    • Wipe the exterior of the primary reagent container with a damp cloth before returning it to storage.

    • Wipe down the spatula and any other contaminated reusable equipment.

    • Dispose of the weigh boat, absorbent liner, and outer pair of gloves into the designated "Halogenated Solid Waste" container.[6]

    • Thoroughly wash hands and forearms after removing PPE.[1]

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

  • Spill:

    • Solid Spill: Evacuate the immediate area. Wearing full PPE (including a respirator), gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a labeled container for hazardous waste disposal. Do not dry sweep.[8]

    • Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand).[11] Scoop the contaminated material into a labeled container for hazardous waste disposal.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][12] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.

Disposal Plan

Waste containing O-(2-Bromobenzyl)hydroxylamine hydrochloride must be treated as hazardous and must not be discharged into drains or the environment.[1]

  • Designated Waste Streams: Because this is a halogenated organic compound, it must be disposed of in a specifically labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.

  • Solid Waste: All contaminated disposables, including gloves, absorbent pads, and weighing papers, must be placed in a sealed, labeled container for solid hazardous waste.[3]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled container for halogenated liquid waste.

  • Decontamination: All glassware must be thoroughly rinsed with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as halogenated liquid waste before standard washing.

Adherence to these protocols is not merely a matter of compliance; it is a fundamental component of responsible scientific practice. By understanding the specific hazards of O-(2-Bromobenzyl)hydroxylamine hydrochloride and implementing these controls, you can ensure a safe environment for yourself, your colleagues, and the groundbreaking research you perform.

References

  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. [Link]

  • Oakwood Chemical. (n.d.). Hydroxylamine Hydrochloride - Safety Data Sheet. [Link]

  • The Lab Depot. (2013). Hydroxylamine Hydrochloride - Safety Data Sheet. [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Chemistry LibreTexts. (2020). Safety. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • TigerWeb, University of Memphis. (n.d.). Safety in Organic Chemistry Laboratory. [Link]

  • Autech Industry Co.,Ltd. (n.d.). MSDS of O-(4-Fluoro-benzyl)-hydroxylamine hydrochloride. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-Bromobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
O-(2-Bromobenzyl)hydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.